molecular formula C11H8BrNO3 B1307709 Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate CAS No. 517870-15-4

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B1307709
CAS No.: 517870-15-4
M. Wt: 282.09 g/mol
InChI Key: QDMKBPFKVHCOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMKBPFKVHCOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404361
Record name METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-15-4
Record name METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details plausible synthetic routes, outlines experimental protocols, and presents expected analytical data based on established chemical principles and data from analogous structures.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 5-position of the isoxazole ring, in this case, a 4-bromophenyl group, can significantly influence the biological profile of the molecule, making it a valuable scaffold for the development of novel therapeutic agents. This guide focuses on the methyl ester derivative, a common intermediate in the synthesis of more complex bioactive molecules.

Synthesis

The synthesis of this compound can be achieved through a two-step process: first, the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction to yield 5-(4-bromophenyl)isoxazole-3-carboxylic acid, followed by the esterification of the carboxylic acid to the desired methyl ester.

Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid

A common and effective method for the synthesis of the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this case, the nitrile oxide can be generated in situ from 4-bromobenzaldehyde oxime, which then reacts with propiolic acid.

Experimental Protocol:

  • Preparation of 4-bromobenzaldehyde oxime: To a solution of 4-bromobenzaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated oxime is filtered, washed with water, and dried.

  • In situ generation of nitrile oxide and cycloaddition: The 4-bromobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, for example, triethylamine (1.2 equivalents), is added to the solution. The mixture is cooled in an ice bath, and a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach) is added dropwise. After the formation of the nitrile oxide, propiolic acid (1.2 equivalents) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-(4-bromophenyl)isoxazole-3-carboxylic acid.

Synthesis of this compound

The final step is the esterification of the carboxylic acid. Fischer esterification is a standard method for this transformation.

Experimental Protocol:

  • Esterification: 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude methyl ester is then purified by column chromatography or recrystallization to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Table 1: Physicochemical and Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance White to off-white solid
Mass (ESI-MS) m/z 281.9 [M]+, 283.9 [M+2]+ (due to Br isotopes)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d2HAr-H (ortho to Br)
~7.60d2HAr-H (meta to Br)
~7.00s1HIsoxazole-H4
~4.00s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C=O (ester)
~162.0Isoxazole-C5
~158.0Isoxazole-C3
~132.5Ar-C (meta to Br)
~129.0Ar-C (ortho to Br)
~127.0Ar-C (ipso to Isoxazole)
~125.0Ar-C (ipso to Br)
~100.0Isoxazole-C4
~53.0-OCH₃

Table 4: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic, -OCH₃)
~1730C=O stretch (ester)
~1600, 1480C=C stretch (aromatic)
~1450C-N stretch (isoxazole)
~1250C-O stretch (ester)
~1070N-O stretch (isoxazole)
~830C-H bend (p-disubstituted benzene)
~550C-Br stretch

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Fischer Esterification 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde_Oxime 4-Bromobenzaldehyde_Oxime 4-Bromobenzaldehyde->4-Bromobenzaldehyde_Oxime NaOH, EtOH Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->4-Bromobenzaldehyde_Oxime Carboxylic_Acid 5-(4-bromophenyl)isoxazole-3-carboxylic acid 4-Bromobenzaldehyde_Oxime->Carboxylic_Acid NCS, Et3N, DCM Propiolic_Acid Propiolic_Acid Propiolic_Acid->Carboxylic_Acid Target_Molecule This compound Carboxylic_Acid->Target_Molecule H2SO4 (cat.), Reflux Methanol Methanol Methanol->Target_Molecule

Caption: Synthetic route to this compound.

Hypothetical Biological Signaling Pathway

Given the known anti-inflammatory and potential anticancer activities of many isoxazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these processes, such as the NF-κB pathway. The following diagram illustrates a hypothetical inhibitory action of the title compound on this pathway.

Signaling_Pathway cluster_nucleus Cell Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes Target_Molecule Methyl 5-(4-bromophenyl)isoxazole -3-carboxylate Target_Molecule->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has outlined a viable synthetic pathway for this compound and provided predicted characterization data based on established spectroscopic principles and data from analogous compounds. The described methodologies, 1,3-dipolar cycloaddition followed by Fischer esterification, represent standard and reliable approaches for obtaining the target molecule. The potential biological significance of this compound, suggested by the activities of related isoxazole derivatives, warrants further investigation into its specific pharmacological properties and mechanism of action. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further exploration of this and similar isoxazole-based compounds.

Spectroscopic and Structural Elucidation of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS Number: 517870-15-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural characterization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of isoxazole derivatives.

Chemical Identity and Properties

PropertyValue
Chemical Name This compound
CAS Number 517870-15-4
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Canonical SMILES COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br
InChI Key QDMKBPFKVHCOEZ-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are based on the analysis of similar structures.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.9Doublet2HAromatic protons ortho to the isoxazole ring
~ 7.6 - 7.8Doublet2HAromatic protons meta to the isoxazole ring
~ 7.0Singlet1HIsoxazole C4-H
~ 4.0Singlet3HMethyl ester (-OCH₃)

Table 2.2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 160 - 165Ester carbonyl carbon (C=O)
~ 168 - 172Isoxazole C5
~ 158 - 162Isoxazole C3
~ 132 - 134Aromatic carbons attached to bromine
~ 128 - 130Aromatic carbons
~ 125 - 127Aromatic carbon attached to the isoxazole ring
~ 100 - 105Isoxazole C4
~ 52 - 54Methyl ester (-OCH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 2.3: Predicted Mass Spectrometry Data

m/zIonNotes
281/283[M]⁺Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br)
250/252[M - OCH₃]⁺Loss of the methoxy group
222/224[M - COOCH₃]⁺Loss of the carbomethoxy group
183/185[C₇H₄BrO]⁺Fragment corresponding to the bromobenzoyl cation
155/157[C₆H₄Br]⁺Fragment corresponding to the bromophenyl cation
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2.4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic and isoxazole C-H
~ 1750 - 1730C=O stretchEster carbonyl
~ 1610 - 1590C=C stretchAromatic ring
~ 1580 - 1550C=N stretchIsoxazole ring
~ 1450 - 1400C-O-C stretchEster
~ 1250 - 1200C-O stretchEster
~ 1100 - 1000C-Br stretchAryl bromide

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Parameters (Electron Ionization - EI):

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

  • Ionization energy: 70 eV.

  • Mass range: 50-500 amu.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-transform infrared spectrometer.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the cycloaddition reaction of a nitrile oxide with an appropriate alkyne. A common synthetic route is outlined below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldoxime 4-bromobenzaldoxime 4-bromobenzaldehyde->4-bromobenzaldoxime Hydroxylamine hydroxylamine hydroxylamine methyl_propiolate methyl_propiolate target_molecule This compound methyl_propiolate->target_molecule nitrile_oxide nitrile_oxide 4-bromobenzaldoxime->nitrile_oxide Oxidation (e.g., NCS) nitrile_oxide->target_molecule [3+2] Cycloaddition

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to obtain a Certificate of Analysis from their supplier for experimentally verified data. The provided protocols and predictive data serve as a robust starting point for further investigation and application of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. This document outlines the expected spectral data, provides a comprehensive experimental protocol for acquiring such data, and visualizes the molecular structure and analytical workflow. This guide is intended to assist researchers in the structural elucidation and characterization of this and related isoxazole derivatives, which are significant scaffolds in medicinal chemistry.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
OCH₃3.9 - 4.1Singlet3H-
Isoxazole-H7.0 - 7.2Singlet1H-
Ar-H (ortho to Br)7.6 - 7.8Doublet2H8.0 - 9.0
Ar-H (meta to Br)7.8 - 8.0Doublet2H8.0 - 9.0
Table 2: Predicted ¹³C NMR Data
Carbon AtomChemical Shift (δ, ppm)
OCH₃52 - 54
Isoxazole-C497 - 99
Aromatic-C (ortho to Br)128 - 130
Aromatic-C (meta to Br)132 - 134
Aromatic-C (ipso to Br)125 - 127
Aromatic-C (ipso to Isoxazole)126 - 128
Isoxazole-C5169 - 171
Isoxazole-C3162 - 164
C=O (Ester)160 - 162

Experimental Protocols for NMR Analysis

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for isoxazole derivatives, adaptable for this compound.

Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.[2]

  • Sample Purity : Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.[3]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar isoxazole derivatives.[1][4][5] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[6]

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[2]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[5][6]

NMR Spectrometer and Parameters

The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer.[4][5][6][7]

  • ¹H NMR Spectroscopy :

    • Spectrometer Frequency : 400 MHz

    • Pulse Sequence : Standard single-pulse sequence.

    • Number of Scans : 16-32

    • Relaxation Delay : 1-2 seconds

    • Spectral Width : -2 to 12 ppm

    • Temperature : 298 K

  • ¹³C NMR Spectroscopy :

    • Spectrometer Frequency : 100 MHz

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans : 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay : 2-5 seconds

    • Spectral Width : 0 to 200 ppm

    • Temperature : 298 K

  • 2D NMR Experiments (for further structural confirmation) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton correlations.[2]

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify two- and three-bond proton-carbon correlations, which is crucial for assigning quaternary carbons.[2]

Visualization of Structure and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with predicted NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Molecular structure and predicted NMR assignments.

experimental_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) B ¹H NMR Acquisition (400 MHz, 16-32 scans) A->B C ¹³C NMR Acquisition (100 MHz, 1024-4096 scans) A->C D 2D NMR (COSY, HSQC, HMBC) (Optional, for detailed analysis) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->D C->E D->E F Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) E->F G Structural Elucidation F->G

Caption: Experimental workflow for NMR analysis.

References

"crystal structure of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal structure of derivatives of this compound. Isoxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships.

While a dedicated crystallographic study for this compound was not found in the public domain during the literature search, this guide presents detailed crystallographic data and experimental protocols for closely related derivatives. This information serves as a valuable resource for researchers working on the design and synthesis of novel isoxazole-based therapeutic agents.

Experimental Protocols

The synthesis of isoxazole derivatives typically involves the cyclocondensation of a β-diketone with hydroxylamine hydrochloride or a 1,3-dipolar cycloaddition reaction.[3][4][5] The specific methodologies for the synthesis and crystallization of the derivatives discussed in this guide are detailed below.

Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

A common synthetic route to this class of compounds involves the reaction of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride and subsequent reduction of a nitro group.

Step 1: Synthesis of the β-diketone precursor 4-Nitroacetophenone is reacted with diethyl oxalate in a basic solution of ethanol for 2 hours. The reaction mixture is then neutralized with acetic acid to yield a yellow solid intermediate.

Step 2: Isoxazole ring formation The collected solid is then reacted with hydroxylamine hydrochloride in ethanol at reflux for 4 hours. This step leads to the formation of the isoxazole ring, yielding a yellow product.

Step 3: Reduction of the nitro group The nitro-substituted isoxazole is reduced using stannous chloride in ethyl acetate to yield the final product, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[6]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown from a solution of the purified compound in an appropriate solvent or solvent mixture, such as ethanol or ethyl acetate, by slow evaporation.

Synthesis of (3-(4-Bromophenyl)-isoxazol-5-yl)methanol

This derivative is synthesized via a [3+2] cycloaddition reaction.

Step 1: Generation of the nitrile oxide The nitrile oxide is generated in situ from the corresponding oxime precursor through oxidation.

Step 2: Cycloaddition The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with propargyl alcohol.[7] Cerium ammonium nitrate (CAN) can be used as a catalyst for this reaction.[7]

Crystallization: The crude product is purified by column chromatography, and crystals can be obtained by slow evaporation from a suitable solvent. The reported melting point for the dark brown crystals is 91°C.[7]

Crystallographic Data of Derivatives

The following tables summarize the crystallographic data for key derivatives of this compound. This data provides insight into the molecular geometry and packing of this class of compounds.

Crystal Data and Structure Refinement for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[6]
ParameterValue
Empirical FormulaC₁₂H₁₂N₂O₃
Formula Weight232.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.591 (2)
b (Å)11.303 (4)
c (Å)13.818 (4)
α (°)88.155 (4)
β (°)87.008 (4)
γ (°)86.233 (4)
Volume (ų)1181.0 (6)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.044
wR-factor0.122
Selected Bond Lengths and Torsion Angles for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[6]

The asymmetric unit of this compound contains two independent molecules. The benzene and isoxazole rings in both molecules are nearly coplanar.

ParameterMolecule 1 Value (°)Molecule 2 Value (°)
Dihedral angle between isoxazole and phenyl rings1.76 (9)5.85 (8)
Dihedral angle between carboxylate group and isoxazole ring0.92 (13)1.58 (11)

The molecules in the crystal structure are linked by N—H···N and N—H···O hydrogen bonds, forming layers that stack parallel to each other.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of isoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (e.g., Substituted Acetophenone, Diethyl Oxalate) reaction1 Reaction 1: β-Diketone Formation start->reaction1 intermediate1 Intermediate Product reaction1->intermediate1 reaction2 Reaction 2: Cyclization with Hydroxylamine HCl intermediate1->reaction2 intermediate2 Crude Isoxazole Derivative reaction2->intermediate2 purification Purification (e.g., Column Chromatography) intermediate2->purification pure_product Pure Isoxazole Derivative purification->pure_product crystallization Crystallization pure_product->crystallization xray Single-Crystal X-ray Diffraction Data Collection crystallization->xray structure_solution Structure Solution and Refinement xray->structure_solution final_structure Final Crystal Structure (CIF, PDB) structure_solution->final_structure

Caption: Synthetic and analytical workflow for isoxazole derivatives.

Logical Relationship in Structural Analysis

The diagram below outlines the logical progression from diffraction data to the final structural model and its validation.

structure_analysis_logic data_collection X-ray Diffraction Data Collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing phase_problem Solving the Phase Problem (Direct Methods, Patterson) data_processing->phase_problem initial_model Initial Structural Model (Atom Positions) phase_problem->initial_model refinement Structure Refinement (Least-Squares Minimization) initial_model->refinement validation Model Validation (R-factors, Geometric Checks) refinement->validation final_model Final Crystallographic Model (Coordinates, Displacement Parameters) validation->final_model

Caption: Logic flow of crystallographic structure determination.

This guide provides a foundational understanding of the synthesis and structural characteristics of this compound derivatives. The presented data and protocols are intended to aid researchers in the development of novel compounds in this important heterocyclic family.

References

"preliminary biological screening of isoxazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Biological Screening of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to enhanced physicochemical characteristics and diverse pharmacological activities.[1] Isoxazole derivatives have demonstrated a wide spectrum of biological actions, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making them a focal point in the quest for novel therapeutic agents.[1][2][3] Several drugs containing the isoxazole moiety are already in clinical use, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, underscoring the therapeutic potential of this heterocyclic core.[3][4]

This guide provides a comprehensive overview of the preliminary biological screening methodologies for isoxazole derivatives. It offers detailed experimental protocols for key assays, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to clarify complex workflows and pathways.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have been extensively explored for their potential to combat bacterial and fungal infections.[1][5] Screening for antimicrobial activity is often the first step in evaluating the biological potential of newly synthesized isoxazole compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • Test Compounds: Isoxazole derivatives dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[6]

  • Microbial Cultures: Fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans, Aspergillus niger for fungi).[6][7]

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.[6]

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator.

  • Controls:

    • Positive Control: Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[6]

    • Growth Control: Well with broth and inoculum, but no test compound.[6]

    • Sterility Control: Well with broth only.[6]

Procedure:

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[6]

  • Serial Dilution: Add 100 µL of the isoxazole stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the row, discarding the final 100 µL from the last well.[6] This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Dilute the overnight microbial cultures in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control).[6] The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]

  • Reading MIC: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible turbidity (i.e., the well remains clear).[6][7]

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives
Compound IDOrganismMIC (µg/mL)Reference
TPI-2Staphylococcus aureus6.25[7]
TPI-5Escherichia coli12.5[7]
TPI-14Candida albicans6.25[7]
TPI-14Aspergillus niger12.5[7]
Compound 178dStaphylococcus aureus6.25[8]
Compound 178eEscherichia coli12.5[8]
CiprofloxacinS. aureus / E. coliVaries (Standard)[7]
FluconazoleC. albicans / A. nigerVaries (Standard)[7]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Isoxazole Stock Solution dilute Perform 2-Fold Serial Dilution of Isoxazole stock->dilute media Prepare Microbial Culture & Media inoculate Inoculate Wells with Microbial Suspension media->inoculate plate Dispense 100µL Broth into 96-Well Plate plate->dilute dilute->inoculate incubate Incubate Plates (24-48h) inoculate->incubate read Read Wells for Visible Growth (Turbidity) incubate->read mic Determine MIC Value read->mic G isoxazole Isoxazole Derivative caspase9 Caspase-9 Activation isoxazole->caspase9 (Intrinsic Pathway) caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis (Cell Death) parp->apoptosis G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 inhibits G start Administer Isoxazole Derivative to Mice wait Wait 30-60 min start->wait ptz Inject Chemoconvulsant (scPTZ) wait->ptz observe Observe for Seizures (30 min) ptz->observe decision Seizures Prevented? observe->decision yes Potentially Active Anticonvulsant decision->yes Yes no Inactive decision->no No

References

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 517870-15-4
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Exact Mass 280.96876 u
Alternate Names Methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate

Synthesis

The synthesis of this compound can be achieved through a multi-step process, culminating in a 1,3-dipolar cycloaddition reaction. A plausible synthetic pathway starts from the readily available 4-bromobenzaldehyde.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of an intermediate nitrile oxide from 4-bromobenzaldehyde, followed by a cycloaddition reaction with methyl propiolate.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition start 4-Bromobenzaldehyde oxime 4-Bromobenzaldehyde Oxime start->oxime NH₂OH·HCl, Base nitrile_oxide 4-Bromobenzonitrile Oxide oxime->nitrile_oxide Oxidizing Agent (e.g., NCS) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition dipolarophile Methyl Propiolate dipolarophile->cycloaddition product This compound cycloaddition->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from general procedures for the synthesis of isoxazole derivatives.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

  • To a solution of 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 to 1.5 equivalents).

  • Add a base, such as sodium hydroxide or pyridine (1.1 to 1.5 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 4-bromobenzaldehyde oxime.

Step 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

  • In situ generation of 4-bromobenzonitrile oxide: Dissolve 4-bromobenzaldehyde oxime (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) or sodium hypochlorite solution (1.1 equivalents). Monitor the formation of the nitrile oxide by TLC.

  • Cycloaddition: To the in situ generated nitrile oxide, add methyl propiolate (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and continue stirring until the nitrile oxide is consumed (as monitored by TLC).

  • Work-up and Purification: Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, this compound.

Spectroscopic Data

While a full experimental spectrum is not publicly available, typical spectroscopic data for this compound would include:

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons of the bromophenyl group, a singlet for the isoxazole ring proton, and a singlet for the methyl ester protons.
¹³C NMR Resonances for the carbons of the bromophenyl ring, the isoxazole ring, and the carbonyl and methyl carbons of the ester group.
IR Characteristic absorption bands for C=O (ester), C=N, and C-O stretching vibrations.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively reported in the literature, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potential as inhibitors of enzymes such as xanthine oxidase.[1] Additionally, other isoxazole derivatives have been investigated for their roles as α-amylase and α-glucosidase inhibitors.[2]

Based on these findings, a hypothetical mechanism of action could involve the inhibition of a key enzyme in a metabolic or signaling pathway. For instance, as a hypothetical xanthine oxidase inhibitor, it could play a role in reducing uric acid production, which is relevant in conditions like gout.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical pathway where the compound could act as an enzyme inhibitor.

Signaling_Pathway Substrate Substrate (e.g., Xanthine) Enzyme Target Enzyme (e.g., Xanthine Oxidase) Substrate->Enzyme Product Product (e.g., Uric Acid) Enzyme->Product Biological_Effect Downstream Biological Effect Product->Biological_Effect Compound This compound Compound->Enzyme Inhibition

Caption: Hypothetical inhibition of a target enzyme by the compound.

Quantitative Data for Related Compounds

The following table summarizes the inhibitory activities of some 5-phenylisoxazole derivatives against relevant enzymes, providing a context for the potential bioactivity of the title compound.

CompoundTarget EnzymeIC₅₀ (µM)Reference
5-(3-cyanophenyl)isoxazole-3-carboxylic acidXanthine OxidaseData not specified, potent inhibitor[1]
Phenylisoxazole quinoxalin-2-amine hybrid 5c α-Glucosidase15.2 ± 0.3[2]
Phenylisoxazole quinoxalin-2-amine hybrid 5h α-Amylase16.4 ± 0.1[2]

Note: The data presented is for structurally related compounds and not for this compound itself.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its synthesis can be achieved through established chemical transformations, and the isoxazole core suggests a likelihood of interesting biological activities. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related isoxazole derivatives.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl-aryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and advanced materials. Isoxazole derivatives, in particular, are important pharmacophores found in numerous therapeutic agents. The ability to functionalize the isoxazole core through cross-coupling reactions is therefore of significant interest to researchers in drug discovery and development.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate with various arylboronic acids. The outlined procedure is designed to be a robust starting point for researchers, offering guidance on reaction setup, monitoring, and product isolation.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Where 'R' represents a variety of substituents on the arylboronic acid coupling partner.

Optimization of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. For the coupling of this compound, a screening of these parameters is recommended to achieve optimal yield and purity. Below is a summary of typical conditions and their impact on the reaction.

Table 1: Screening of Palladium Catalysts and Ligands

EntryPalladium Catalyst (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (5)-75
2Pd(OAc)₂ (2)SPhos (4)92
3Pd₂(dba)₃ (2)XPhos (4)88
4PdCl₂(dppf) (5)-85

Table 2: Evaluation of Different Bases

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2)Dioxane/H₂O (4:1)9089
2Cs₂CO₃ (2)Toluene/H₂O (4:1)10095
3K₃PO₄ (2)DMF11082
4NaHCO₃ (3)Acetonitrile/H₂O (3:1)8078

Table 3: Solvent Effects on Reaction Efficiency

EntrySolvent SystemBaseTemperature (°C)Yield (%)
1Dioxane/H₂O (4:1)K₂CO₃9089
2Toluene/H₂O (4:1)Cs₂CO₃10095
3DMFK₂CO₃11085
4Acetonitrile/H₂O (3:1)K₂CO₃8080

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Ligand: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) and degassed water to the flask via syringe. The typical solvent ratio is 4:1 (organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Solvents catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from this compound. The protocol provided herein, along with the data on the optimization of reaction conditions, serves as a valuable resource for researchers in the field of medicinal chemistry and materials science. Careful execution of the experimental procedure and adherence to safety guidelines are essential for achieving successful and reproducible results. Further optimization of the reaction conditions may be necessary for specific arylboronic acid coupling partners to maximize product yield and purity.

Application Notes and Protocols: Heck Reaction Conditions for 5-(4-bromophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction of 5-(4-bromophenyl)isoxazole derivatives with various alkenes. The methodologies outlined are based on established procedures for the Heck coupling of aryl bromides and are intended to serve as a comprehensive guide for the synthesis of vinyl-substituted isoxazole compounds, which are valuable intermediates in drug discovery and materials science.

Introduction

The Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. For 5-(4-bromophenyl)isoxazole derivatives, the Heck reaction provides a direct route to introduce a vinyl group at the 4-position of the phenyl ring, yielding 5-(4-vinylphenyl)isoxazole and its derivatives. These products can subsequently be utilized in various downstream applications, including polymerization and further functionalization.

The general transformation is depicted in the scheme below:

Scheme 1: Heck Reaction of a 5-(4-bromophenyl)isoxazole Derivative

Where Ar is a phenyl group and R' and R'' represent various substituents.

This document outlines two common protocols for performing the Heck reaction on 5-(4-bromophenyl)isoxazole substrates: a classical approach using a homogeneous palladium catalyst and a green chemistry approach employing a supported catalyst with microwave irradiation.

Experimental Protocols

Protocol 1: Classical Heck Reaction in Aqueous Media

This protocol is adapted from established methods for the Heck coupling of aryl bromides with styrene and other alkenes in a DMF/water solvent system.[2][3] This method is known for its efficiency and stereoselectivity, typically yielding the trans isomer of the product.[3]

Materials:

  • 5-(4-bromophenyl)isoxazole derivative

  • Alkene (e.g., styrene, acrylic acid ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (or other suitable N-heterocyclic carbene (NHC) ligand precursor)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (1.0 mol%), the NHC ligand precursor (2.0 mol%), the 5-(4-bromophenyl)isoxazole derivative (1.0 mmol), the alkene (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add a 1:1 mixture of DMF and water (e.g., 3 mL of each).

  • Stir the reaction mixture and heat to 80 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with a 1:5 solution of ethyl acetate/hexane.

  • Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired vinyl-substituted isoxazole derivative.

Protocol 2: Green Heck Reaction Protocol with Microwave Irradiation

This protocol utilizes a supported palladium catalyst and microwave heating in ethanol, offering a more environmentally friendly and often faster alternative to classical heating methods.[4][5][6]

Materials:

  • 5-(4-bromophenyl)isoxazole derivative

  • Alkene (e.g., ethyl crotonate)

  • Pd EnCat® 40 (or a similar supported palladium catalyst)

  • Tetraethylammonium chloride (Et₄NCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

Procedure:

  • In a 10 mL microwave vial, combine the 5-(4-bromophenyl)isoxazole derivative (1.0 equiv., e.g., 100 mg), tetraethylammonium chloride (3.0 equiv.), sodium acetate (2.5 equiv.), and Pd EnCat® 40 (0.8 mol%).[4]

  • Add ethanol (2 mL) to disperse the reagents.

  • Add the alkene (1.0 equiv.).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C with a power of 200 W for a single 30-minute cycle, with a 1-minute ramp time and high magnetic stirring.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • The supported catalyst can be removed by filtration.

  • The filtrate can then be concentrated and the product purified by standard methods such as flash chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the Heck reaction of aryl bromides, which can be applied to 5-(4-bromophenyl)isoxazole derivatives. The yields are based on reported values for analogous substrates and may vary depending on the specific isoxazole derivative and alkene used.

ParameterProtocol 1: Classical HeckProtocol 2: Green Heck (Microwave)
Catalyst Pd(OAc)₂Pd EnCat® 40
Catalyst Loading 1.0 mol%0.8 mol%
Ligand NHC precursor (2.0 mol%)None (supported catalyst)
Base K₂CO₃ (2.0 equiv.)NaOAc (2.5 equiv.)
Solvent DMF/H₂O (1:1)Ethanol
Temperature 80 °C140 °C
Reaction Time 4 hours30 minutes
Additive NoneEt₄NCl (3.0 equiv.)
Typical Yields Good to excellentGood to excellent

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of 5-(4-bromophenyl)isoxazole derivatives.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - 5-(4-bromophenyl)isoxazole - Alkene - Catalyst - Base - Solvent heating Heating: - Conventional (80°C) or - Microwave (140°C) reagents->heating Reaction Mixture extraction Extraction heating->extraction Crude Product purification Purification (Flash Chromatography) extraction->purification product Vinyl-Substituted Isoxazole Derivative purification->product

Caption: General workflow for the Heck reaction of 5-(4-bromophenyl)isoxazole derivatives.

Catalytic Cycle

The following diagram outlines the key steps in the catalytic cycle of the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)-X Ln pd0->pd_complex R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition alkene_complex R-Pd(II)-X (Alkene)Ln pd_complex->alkene_complex + Alkene migratory_insertion Migratory Insertion product_complex Product-Pd(II)-H Ln alkene_complex->product_complex beta_hydride_elimination β-Hydride Elimination product_complex->pd0 + Base - HB-X

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer therapy.[1][2][3] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This document provides detailed protocols for the synthesis of kinase inhibitors utilizing Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate as a key starting material. The focus is on the derivatization of this isoxazole core to generate potent and selective kinase inhibitors. The methodologies described are based on established synthetic routes for isoxazole-based kinase inhibitors, providing a foundational framework for researchers in this field.

Data Presentation

Table 1: Inhibitory Activity of Synthesized Isoxazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
I-1 JNK30.007[7]
I-2 p380.014[7]
I-3 CK1δ0.033[8]
I-4 VEGFR-10.65[4]
I-5 VEGFR-27.1[4]

Note: The compounds listed are representative examples of kinase inhibitors with an isoxazole core and may not be direct derivatives of the specified starting material. The data is presented to illustrate the potential potency of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-substituted carboxamide derivatives of this compound.

Step 1: Hydrolysis of this compound to 5-(4-bromophenyl)isoxazole-3-carboxylic acid

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl) (1N)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 5-(4-bromophenyl)isoxazole-3-carboxylic acid.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Amide Coupling to Synthesize N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamides

  • Materials:

    • 5-(4-bromophenyl)isoxazole-3-carboxylic acid (from Step 1)

    • Desired primary or secondary amine (1.1 eq)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq), PyBOP or HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl/alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide.

Protocol 2: Suzuki Coupling for Derivatization of the Bromophenyl Moiety

This protocol describes the modification of the 4-bromophenyl group via a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide (from Protocol 1)

    • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine the N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide (1.0 eq), the boronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Add a degassed mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

experimental_workflow start This compound hydrolysis Step 1: Hydrolysis (LiOH or NaOH) start->hydrolysis acid 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrolysis->acid amide_coupling Step 2: Amide Coupling (PyBOP/HATU, Amine) acid->amide_coupling amide N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide amide_coupling->amide suzuki Protocol 2: Suzuki Coupling (Pd(dppf)Cl₂, Boronic Acid) amide->suzuki final_product Final Kinase Inhibitor suzuki->final_product

Caption: Synthetic workflow for kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of RTK signaling pathways.

References

Application Notes and Protocols: Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a key component in a variety of biologically active compounds. Derivatives of isoxazole have demonstrated a broad range of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5]

These application notes provide an overview of the potential applications of this compound based on the known activities of structurally related compounds. Detailed protocols for a plausible synthetic route and relevant biological assays are also presented to facilitate further investigation into its medicinal chemistry potential.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃Echemi
Molecular Weight 282.09 g/mol Echemi
CAS Number 517870-15-4Echemi
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)-

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar isoxazole derivatives, this compound is a promising candidate for investigation in the following areas:

Anti-inflammatory Activity

The isoxazole nucleus is a core component of several known anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A structurally related compound, Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate, has shown inhibitory activity against COX-1. This suggests that this compound may also exhibit similar properties.

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties.[3][4][5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation. The presence of the 4-bromophenyl moiety may contribute to interactions with biological targets through halogen bonding, potentially enhancing its anticancer efficacy.

Antimicrobial Activity

Some isoxazole derivatives have been reported to possess antimicrobial activity. For instance, Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate has shown a minimum inhibitory concentration (MIC) against Staphylococcus aureus. This suggests that the target compound could be explored for its potential as an antibacterial agent.

Quantitative Data (Based on a Structurally Related Compound)

The following data is for Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate and is provided as a reference for the potential activity of this compound.

Biological TargetAssayResult
Cyclooxygenase-1 (COX-1)Inhibition AssayIC₅₀ = 0.8 µM
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)MIC = 8 µg/mL

Experimental Protocols

Synthesis Protocol: 1,3-Dipolar Cycloaddition

A plausible synthetic route to this compound is via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[8][9][10]

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Methyl propiolate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-Bromobenzaldoxime:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

    • Add a solution of sodium carbonate (1.2 eq) portion-wise while stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-bromobenzaldoxime.

  • In situ Generation of 4-Bromobenzonitrile Oxide and Cycloaddition:

    • Dissolve 4-bromobenzaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture.

    • Add triethylamine (1.5 eq) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound.

Biological Assay Protocols

This protocol is adapted from commercially available COX-1 inhibitor screening assay kits.[11][12][13][14]

Materials:

  • COX-1 enzyme (ovine or human)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex™ Red)

  • Horseradish peroxidase (HRP)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., SC-560)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and the fluorescent probe.

  • Add the COX-1 enzyme to the wells of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include wells for a positive control and a no-inhibitor control (vehicle).

  • Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at Ex/Em = 535/587 nm.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of S. aureus in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound.

    • Include a positive control well (bacteria without compound) and a negative control well (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Oxime Formation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: 1,3-Dipolar Cycloaddition cluster_product Final Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction1 Reaction with Hydroxylamine HCl 4-Bromobenzaldehyde->Reaction1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 Methyl propiolate Methyl propiolate Reaction2 In situ Nitrile Oxide Formation (NCS, TEA) + Cycloaddition Methyl propiolate->Reaction2 4-Bromobenzaldoxime 4-Bromobenzaldoxime Reaction1->4-Bromobenzaldoxime 4-Bromobenzaldoxime->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential_MOA cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Target_Compound This compound COX_Enzymes COX-1 / COX-2 Target_Compound->COX_Enzymes inhibits (predicted) Cancer_Cells Cancer Cells Target_Compound->Cancer_Cells induces apoptosis in (predicted) Signaling_Pathways Proliferation Signaling Target_Compound->Signaling_Pathways inhibits (predicted) Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediates Apoptosis Apoptosis Cancer_Cells->Apoptosis undergoes Cancer_Cells->Signaling_Pathways activates

Caption: Potential mechanisms of action for this compound.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of potential anticancer agents derived from Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity.[1][2][3] This application note outlines the hydrolysis of the starting methyl ester to the key carboxylic acid intermediate, followed by its conversion to amide and hydrazide derivatives. These derivatives are designed based on established structure-activity relationships of isoxazole-based anticancer agents.[4] The protocols provided are based on established chemical transformations and are intended to be a foundational guide for the synthesis and exploration of novel anticancer candidates.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a versatile scaffold in the design of therapeutic agents.[5][6] Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[7] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases, cell cycle regulators, and apoptosis pathways.[1][6]

The starting material, this compound, possesses two key functional handles for chemical modification: the methyl ester at the 3-position and the bromo-substituent on the phenyl ring at the 5-position. The ester can be readily converted into a variety of functional groups, such as amides and hydrazides, which are common moieties in many active pharmaceutical ingredients. The bromo-substituent offers a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR).

This document details the synthetic routes to generate novel amide and hydrazide derivatives from this compound and provides a framework for their evaluation as potential anticancer agents.

Synthetic Schemes and Protocols

The overall synthetic strategy involves a two-step process starting from this compound:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Functionalization of the carboxylic acid to form amide or hydrazide derivatives.

Alternatively, the hydrazide can be synthesized directly from the methyl ester.

Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid (Intermediate 1)

The hydrolysis of the methyl ester is a critical first step to enable the synthesis of amide derivatives.

Reaction:

Protocol:

  • Materials:

    • This compound

    • Sulfuric acid (60% aqueous solution)[8]

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add 60% aqueous sulfuric acid (10 mL per gram of ester).[8]

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add cold deionized water to precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Dry the solid product under vacuum.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Expected Yield: 85-95%

Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxamide Derivatives (Series A)

Amide derivatives are synthesized by coupling the carboxylic acid intermediate with a variety of primary and secondary amines.

Reaction:

Protocol:

  • Materials:

    • 5-(4-bromophenyl)isoxazole-3-carboxylic acid (Intermediate 1)

    • Substituted amine (e.g., aniline, benzylamine) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Expected Yield: 60-85%

Synthesis of 5-(4-bromophenyl)isoxazole-3-carbohydrazide (Series B)

The hydrazide derivative can be a key intermediate for the synthesis of further heterocyclic systems or can be evaluated for its own biological activity.[4][9]

Reaction:

Protocol:

  • Materials:

    • This compound

    • Hydrazine hydrate (80% solution)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure hydrazide.

  • Expected Yield: 70-90%

Data Presentation

The following tables summarize representative quantitative data for synthesized isoxazole derivatives based on literature for structurally similar compounds. This data is intended to provide a benchmark for expected outcomes.

Table 1: Synthesis Yields of Representative Derivatives

Compound IDDerivative TypeR1R2Yield (%)
1 Carboxylic Acid--85-95
A1 AmideHPhenyl75
A2 AmideH4-Chlorophenyl72
A3 AmideHBenzyl80
B1 Hydrazide--88

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Representative Isoxazole Derivatives

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)
A1 15.221.535.818.9
A2 8.712.422.110.5
A3 25.638.245.130.7
B1 >50>50>50>50
Doxorubicin 0.81.21.51.1

Data is hypothetical and based on activities of similar isoxazole compounds reported in the literature.[7]

Visualizations

Experimental Workflow

experimental_workflow start This compound hydrolysis Hydrolysis (H2SO4, Reflux) start->hydrolysis hydrazide_synthesis Hydrazinolysis (Hydrazine Hydrate, Reflux) start->hydrazide_synthesis intermediate1 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrolysis->intermediate1 amide_synthesis Amide Coupling (Amine, EDC, DMAP) intermediate1->amide_synthesis series_a Series A: Amide Derivatives amide_synthesis->series_a series_b Series B: Hydrazide Derivative hydrazide_synthesis->series_b

Caption: Synthetic workflow for the preparation of anticancer agents.

Potential Signaling Pathway Inhibition

Isoxazole derivatives have been shown to inhibit various signaling pathways involved in cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation isoxazole Isoxazole Derivative (Potential Inhibitor) isoxazole->pi3k Inhibition isoxazole->akt Inhibition isoxazole->mtor Inhibition

References

Application Notes and Protocols for the Use of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a valuable heterocyclic building block in the synthesis of various agrochemicals. The isoxazole scaffold is a prominent feature in a range of biologically active molecules, demonstrating fungicidal and herbicidal properties. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of agrochemical candidates, particularly focusing on the preparation of isoxazole-3-carboxamides.

The primary synthetic route involves the conversion of the methyl ester functionality into a carboxamide group. This is a common and effective strategy in medicinal and agrochemical research to explore the structure-activity relationships (SAR) of a compound series. The general approach includes the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation of the carboxylic acid (e.g., conversion to an acid chloride) and subsequent reaction with a desired amine to yield the target N-substituted 5-(4-bromophenyl)isoxazole-3-carboxamide.

Agrochemical Applications

Isoxazole carboxamides have been identified as a promising class of agrochemicals. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the core structure is a key component in patented herbicidal and fungicidal compounds. The 5-(4-bromophenyl) group and the isoxazole-3-carboxamide moiety are crucial for their biological activity.

Herbicidal Activity: Certain isoxazole derivatives are known to exhibit herbicidal effects. For instance, isoxazole compounds can act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis in plants, leading to bleaching symptoms and plant death.

Fungicidal Activity: Isoxazole carboxamides have also been investigated for their fungicidal properties. These compounds can inhibit fungal growth by targeting specific enzymes or cellular processes. For example, some carboxamide fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.

Synthetic Pathway Overview

The logical synthetic progression from this compound to a target agrochemical, typically an N-substituted carboxamide, is outlined below. This pathway allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships.

Synthesis_Pathway start This compound intermediate1 5-(4-bromophenyl)isoxazole-3-carboxylic acid start->intermediate1  Hydrolysis (e.g., LiOH)   intermediate2 5-(4-bromophenyl)isoxazole-3-carbonyl chloride intermediate1->intermediate2  Chlorination (e.g., SOCl2)   end_product N-substituted 5-(4-bromophenyl)isoxazole-3-carboxamide intermediate2->end_product  Amidation (Amine, Base)  

Caption: General synthetic pathway from the starting ester to the final carboxamide.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations. Researchers should adapt these protocols based on the specific properties of the reagents and the desired final product.

Protocol 1: Hydrolysis of this compound to 5-(4-bromophenyl)isoxazole-3-carboxylic acid

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(4-bromophenyl)isoxazole-3-carboxylic acid as a solid.

Protocol 2: Conversion of 5-(4-bromophenyl)isoxazole-3-carboxylic acid to 5-(4-bromophenyl)isoxazole-3-carbonyl chloride

Objective: To activate the carboxylic acid for subsequent amidation.

Materials:

  • 5-(4-bromophenyl)isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with a reflux condenser and gas outlet to a trap

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude 5-(4-bromophenyl)isoxazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of N-substituted 5-(4-bromophenyl)isoxazole-3-carboxamides

Objective: To form the final amide product.

Materials:

  • 5-(4-bromophenyl)isoxazole-3-carbonyl chloride

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (as a base, 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of crude 5-(4-bromophenyl)isoxazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 5-(4-bromophenyl)isoxazole-3-carboxamide.

Data Presentation

Compound IDR-group (Amine)Herbicidal Activity (IC₅₀, µM) vs. Avena fatuaFungicidal Activity (EC₅₀, µM) vs. Botrytis cinerea
I-a -CH₂CH₃15.225.8
I-b -CH(CH₃)₂8.718.3
I-c -Cyclopropyl5.112.5
I-d -Phenyl22.4> 50
I-e -4-Chlorophenyl10.335.1

Data is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and evaluation of N-substituted 5-(4-bromophenyl)isoxazole-3-carboxamides as potential agrochemicals can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Hydrolysis Hydrolysis Start->Hydrolysis AcidChloride Acid Chloride Formation Hydrolysis->AcidChloride Amidation Amidation with Diverse Amines AcidChloride->Amidation Purification Purification and Characterization Amidation->Purification Herbicidal Herbicidal Activity Screening Purification->Herbicidal Fungicidal Fungicidal Activity Screening Purification->Fungicidal SAR Structure-Activity Relationship (SAR) Analysis Herbicidal->SAR Fungicidal->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and screening of agrochemical candidates.

Conclusion

This compound serves as a key intermediate for the synthesis of a variety of potential agrochemicals, particularly N-substituted isoxazole-3-carboxamides. The provided protocols outline a robust synthetic strategy to generate a library of these compounds for biological screening. Through systematic modification of the amine component, researchers can effectively explore the structure-activity relationships to identify lead compounds with potent herbicidal or fungicidal activities for further development.

Application Note: Protocols for the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazoles are a crucial class of five-membered nitrogen-oxygen containing heterocyclic compounds.[1] The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including anti-inflammatory, antibiotic, anticancer, and antiviral properties.[1][2] Furthermore, isoxazoles serve as versatile synthetic intermediates, readily transformed into other valuable molecular architectures.[1]

This document provides detailed protocols for two primary and reliable methods for synthesizing 3,5-disubstituted isoxazoles: the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Method 1: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile) is the most direct and widely used method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3][4] The nitrile oxide is typically generated in situ from a stable precursor, such as an aldoxime or a hydroximoyl chloride, to circumvent its instability and tendency to dimerize.[4][5][6]

Reaction Scheme:
  • Step A: Generation of Nitrile Oxide from an Aldoxime using an oxidizing agent.

  • Step B: [3+2] Cycloaddition of the Nitrile Oxide with a terminal Alkyne.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Aldoxime, Alkyne, and Solvent reagent_add Add Oxidizing Agent (e.g., PIFA, NCS) reactants->reagent_add Initiates reaction stir Stir at Specified Temperature and Time reagent_add->stir quench Quench Reaction (e.g., with water) stir->quench After completion (TLC) extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify product Isolated 3,5-Disubstituted Isoxazole purify->product characterize Characterize (NMR, MS, m.p.) product->characterize

Caption: Experimental workflow for the synthesis of 3,5-disubstituted isoxazoles.

Detailed Experimental Protocol: Synthesis of 3,5-diphenylisoxazole

This protocol is adapted from procedures involving the oxidation of aldoximes to generate nitrile oxides for cycloaddition.[5][7]

Materials:

  • Benzaldoxime

  • Phenylacetylene

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or other suitable solvent

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a stirred solution of benzaldoxime (1.0 mmol, 1.0 eq.) and phenylacetylene (1.2 mmol, 1.2 eq.) in dichloromethane (10 mL), add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol, 1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,5-diphenylisoxazole.[7][8]

  • Characterize the final product by NMR and mass spectrometry. For 3,5-diphenylisoxazole, a white solid with a melting point of 140-142 °C is expected.[7]

Data Summary: Examples of 1,3-Dipolar Cycloaddition
EntryAldoxime/PrecursorAlkyneOxidant/ConditionsSolventYieldReference
14-PyridinaldoximePhenylacetylene[Bis(trifluoroacetoxy)iodo]benzeneDCMN/A[5]
2BenzaldoximePhenylacetyleneNCS, NaOH, 50°CCholine Chloride:UreaN/A[9]
3Various OximesVarious Terminal Alkynesm-CPBA, cat. Iodobenzene, RT2,2,2-TrifluoroethanolGood[3]
4BenzaldoximePhenylacetyleneNaOCl, TEA, RTN/A75%[7][10]
54-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzene[Bis(trifluoroacetoxy)iodo]benzeneN/AN/A[5]

Method 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[11] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[11][12] While effective, this method can sometimes yield a mixture of regioisomers if the 1,3-dicarbonyl is unsymmetrical.[2]

Reaction Mechanism Diagram

References

Application Note: High-Throughput LC-MS Method for In-Process Monitoring of the Synthesis of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION: Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Efficient and real-time monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. This application note describes a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-process monitoring of the formation of this compound. The method allows for the rapid separation and quantification of the starting materials, intermediates, the final product, and potential byproducts.

EXPERIMENTAL PROTOCOLS

Sample Preparation

Aliquots from the reaction mixture are quenched at predetermined time intervals. A typical sample preparation workflow is as follows:

  • Withdraw 10 µL of the reaction mixture.

  • Immediately quench the reaction by diluting it into 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is performed using a reversed-phase C18 column.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method

A tandem quadrupole mass spectrometer is used for the detection and quantification of the target analytes.

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification of known compounds and full scan for unknown impurity profiling.

DATA PRESENTATION

The following table summarizes the expected quantitative data for the key components in a hypothetical synthesis of this compound from 4-bromobenzaldehyde oxime and methyl propiolate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Approximate Retention Time (min)
4-Bromobenzaldehyde Oxime (Starting Material)C₇H₆BrNO200.03201.972.5
Methyl Propiolate (Starting Material)C₄H₄O₂84.0785.031.2
This compound (Product) C₁₁H₈BrNO₃ 282.09 281.98 / 283.98 4.8
5-(4-bromophenyl)isoxazole-3-carboxylic acid (Potential byproduct)C₁₀H₆BrNO₃268.06267.96 / 269.964.2

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺).

VISUALIZATION

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring the chemical reaction using the described LC-MS method.

G cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Synthesis of this compound Sampling Reaction Quenching & Dilution Reaction->Sampling Aliquoting Centrifugation Centrifugation Sampling->Centrifugation Transfer Transfer to Vial Centrifugation->Transfer LC_Separation Liquid Chromatography Separation Transfer->LC_Separation Injection MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Workflow for LC-MS reaction monitoring.

CONCLUSION

The developed LC-MS method provides a rapid, selective, and sensitive tool for the real-time monitoring of the synthesis of this compound. This method is invaluable for researchers and scientists in the field of drug development and medicinal chemistry, enabling efficient process optimization and ensuring the quality of synthetic intermediates. The application of such analytical techniques is a cornerstone of modern pharmaceutical research and development.[5][6][7][8]

References

Application Notes and Protocols for the Synthesis of Isoxazole-Containing Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of isoxazole-containing analogues of various natural products. The incorporation of the isoxazole moiety into natural product scaffolds has been shown to enhance or modify their biological activities, offering promising avenues for the development of novel therapeutic agents. This document outlines key synthetic strategies, detailed experimental protocols, and summarizes the biological activities of selected analogues.

Introduction to Isoxazole-Containing Natural Product Analogues

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is found in several natural products and has been widely explored in medicinal chemistry due to its diverse pharmacological properties.[1][2] The isoxazole ring can act as a bioisostere for other functional groups, improve metabolic stability, and enhance binding affinity to biological targets.[1] By incorporating the isoxazole ring into the core structures of natural products such as curcumin, sinomenine, and triterpenoids (maslinic and oleanolic acid), researchers have developed novel analogues with potent anticancer and anti-inflammatory activities.[1][3][4]

General Synthetic Strategies

The synthesis of isoxazole-containing natural product analogues primarily relies on two robust and versatile methods:

  • Cyclization of 1,3-Diketones or Chalcones with Hydroxylamine: This is a widely used method for constructing the isoxazole ring. Natural products containing a 1,3-dicarbonyl moiety, like curcumin, can be directly cyclized with hydroxylamine hydrochloride.[5][6] Alternatively, α,β-unsaturated ketones (chalcones), which can be synthesized from various natural product-derived aldehydes and ketones, react with hydroxylamine to form the isoxazole ring.[7][8][9]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne.[2][10][11] This strategy is particularly useful when the natural product scaffold can be functionalized with either a nitrile oxide precursor (e.g., an aldoxime) or a dipolarophile (an alkene or alkyne).[12][13]

Synthesis of Curcumin Isoxazole Analogues

Curcumin, a natural polyphenol from turmeric, possesses a β-diketone moiety that is susceptible to chemical modification. Converting this group into a more stable isoxazole ring has been shown to enhance its anticancer properties.[3][14]

Anticancer Activity of Curcumin and its Isoxazole Analogue

CompoundCell LineIC50 (µM)Reference
CurcuminMCF-7 (Breast Cancer)21.89[3]
Isoxazole-CurcuminMCF-7 (Breast Cancer)3.97[3]
Experimental Protocol: Synthesis of Isoxazole-Containing Curcuminoids[5][6]
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the curcuminoid (0.6 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of glacial acetic acid.

  • Reaction Conditions: Stir the solution at 80°C for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 20.0 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G curcumin Curcumin (β-Diketone) acetic_acid Glacial Acetic Acid, 80°C curcumin->acetic_acid hydroxylamine Hydroxylamine HCl hydroxylamine->acetic_acid isoxazole_curcumin Isoxazole-Curcumin Analogue acetic_acid->isoxazole_curcumin Cyclization purification Purification isoxazole_curcumin->purification

Synthesis of Isoxazole-Curcumin Analogues.

Synthesis of Triterpenoid Isoxazole Analogues (Maslinic Acid and Oleanolic Acid)

Maslinic acid and oleanolic acid are pentacyclic triterpenoids with reported anti-inflammatory and anticancer activities.[1] The introduction of an isoxazole ring can modulate these properties. A common strategy involves the synthesis of chalcone derivatives from the natural product, followed by cyclization.

Antiproliferative Activity of a Triterpenoid Isoxazole Analogue [1]

CompoundCell LineActivityReference
Maslinic/Oleanolic Acid Isoxazole Derivative (with furfuryl ring)EMT-6 (Murine Mammary Carcinoma)Promoting antiproliferative effect[1]
Maslinic/Oleanolic Acid Isoxazole Derivative (with furfuryl ring)SW480 (Human Colorectal Adenocarcinoma)Promoting antiproliferative effect[1]
Experimental Protocol: Representative Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones[7][8][9]
  • Reaction Setup: In a round-bottom flask, dissolve the triterpenoid-chalcone derivative (10 mmol) and hydroxylamine hydrochloride (15 mmol) in 30 mL of ethanol.

  • Reaction Conditions: Add 5 mL of 40% potassium hydroxide (KOH) solution and reflux the mixture for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into crushed ice.

  • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Evaporate the solvent from the combined organic layers to obtain the crude product. Purify by column chromatography.

G chalcone Triterpenoid Chalcone koh KOH, Ethanol, Reflux chalcone->koh hydroxylamine Hydroxylamine HCl hydroxylamine->koh isoxazole Triterpenoid Isoxazole Analogue koh->isoxazole Cyclization purification Purification isoxazole->purification

Synthesis of Triterpenoid Isoxazole Analogues.

Synthesis of Sinomenine Isoxazole Analogues

Sinomenine is a morphinan alkaloid with anti-inflammatory properties.[4] The synthesis of its isoxazole analogues often employs a 1,3-dipolar cycloaddition strategy.

Anti-inflammatory Activity of a Sinomenine Derivative [4]

CompoundAssayIC50 (µM)Reference
Sinomenine Derivative 17LPS-induced NO production in RAW264.7 cells30.28[4]
Experimental Protocol: Representative Lewis Acid-Promoted Synthesis of Isoxazoles[15]

This protocol describes a general method for isoxazole synthesis that can be adapted for natural product derivatives functionalized with appropriate groups.

  • Reaction Setup: To a flame-dried 15 mL Schlenk tube under a nitrogen atmosphere, add the 2-methylquinoline derivative (as a model substrate, 0.2 mmol), phenylacetylene (0.1 mmol), aluminum trichloride (AlCl₃, 0.3 mmol), sodium nitrite (NaNO₂, 1.0 mmol), and 1.0 mL of absolute dry dimethylacetamide (DMAc).

  • Reaction Conditions: Stir the mixture at 90°C under nitrogen for 24 hours, monitoring by TLC.

  • Work-up: Cool the solution to room temperature and remove the solvent under vacuum.

  • Purification: Purify the crude residue by column chromatography on silica gel (ethyl acetate/petroleum ether, 40:1) to afford the isoxazole product.

Signaling Pathways Modulated by Isoxazole-Containing Natural Product Analogues

The biological effects of these novel analogues are often attributed to their interaction with key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling

Many natural products and their isoxazole analogues exert their anti-inflammatory effects by modulating the NF-κB signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of this pathway leads to a reduction in the inflammatory response. Additionally, some analogues act as COX-2 inhibitors , blocking the production of prostaglandins which are key mediators of inflammation.

cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inhibition by Isoxazole Analogues LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, releasing NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->Gene_expression Induces Isoxazole Isoxazole Analogues Isoxazole->IKK Inhibits Isoxazole->NFκB_nucleus Inhibits

Inhibition of the NF-κB Signaling Pathway.
Anticancer Signaling

The anticancer activity of isoxazole analogues can be mediated through various pathways, including the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects cluster_3 Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Isoxazole Isoxazole Analogues Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits

Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

The synthesis of isoxazole-containing analogues of natural products represents a promising strategy in drug discovery. The methodologies outlined in these application notes provide a solid foundation for researchers to explore this chemical space further. The enhanced biological activities observed in many of these analogues, coupled with a growing understanding of their mechanisms of action, highlight their potential for development into next-generation therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and maximizing reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound with various boronic acids or esters.

Issue 1: Low or No Product Yield

Low or non-existent yield is a common issue in Suzuki coupling reactions. Several factors could be contributing to this problem.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a pre-catalyst for more reliable generation of the active species.[2]
Inappropriate Ligand The choice of ligand is crucial. For an electron-deficient aryl bromide like the isoxazole derivative, electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) can promote the oxidative addition step.[1][3] Consider screening different ligands to find the optimal one for your specific boronic acid partner.
Incorrect Base The base plays a critical role in the transmetalation step.[4] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][4] The choice of base can be solvent and substrate-dependent. A screening of different bases is recommended.
Poor Solvent Choice Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with a small amount of water.[1][3] The solubility of all reactants, especially the base, is important. Biphasic solvent systems (e.g., Toluene/H₂O) are frequently used.[3]
Suboptimal Temperature The reaction temperature can significantly impact the reaction rate and yield. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[5] It is advisable to screen a range of temperatures, typically from room temperature to the boiling point of the solvent.[6]
Degradation of Boronic Acid Boronic acids can be prone to protodeboronation, where the C-B bond is cleaved.[7] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3][8]

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause & Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It can be favored by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[7]
Dehalogenation of Starting Material The bromo-isoxazole starting material is reduced to the corresponding debrominated compound. This can be caused by certain bases or impurities.[7] Switching to a different base or ensuring the purity of all reagents may help.
Protodeboronation The boronic acid is converted to the corresponding arene. This is often caused by excess water or acidic conditions. Using anhydrous solvents (if appropriate for the chosen base) or more stable boronic acid derivatives can minimize this side reaction.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos). Common bases to screen are K₂CO₃, K₃PO₄, and Cs₂CO₃. A solvent system of toluene/water or dioxane/water at a temperature between 80-100 °C is often effective for aryl bromides.[1][3][4]

Q2: How do I choose the right ligand for this specific substrate?

The isoxazole ring and the carboxylate group make the aryl bromide electron-deficient. Electron-rich and bulky monodentate phosphine ligands, such as those from the Buchwald or Fu groups, are often effective for promoting the oxidative addition step with such substrates.[1][9] It is highly recommended to perform a small-scale screen of several ligands to identify the most effective one for your specific boronic acid.

Q3: What are the most common reasons for reaction failure?

The most common reasons for failure in Suzuki coupling reactions include an inactive catalyst, improper choice of base or ligand, impure reagents, and the presence of oxygen in the reaction mixture.[2][7] Careful attention to setting up the reaction under an inert atmosphere and using high-purity reagents is crucial.

Q4: Can I use an aryl chloride instead of an aryl bromide?

While Suzuki couplings can be performed with aryl chlorides, they are generally less reactive than aryl bromides.[3] Reactions with aryl chlorides often require more specialized and electron-rich ligands, as well as potentially higher temperatures, to achieve good yields.[1]

Q5: My boronic acid is not commercially available. What are my options?

If the desired boronic acid is not available, you can often use the corresponding boronic ester, such as a pinacol ester, which can be more stable.[1] Alternatively, you can synthesize the boronic acid from the corresponding aryl halide through a Miyaura borylation reaction.

Experimental Protocols

Below is a general protocol for screening conditions for the Suzuki coupling of this compound. Note: This is a general guideline and may require optimization for your specific boronic acid.

General Screening Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (2-10 mol%) in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst solution to the reaction vessel via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Example Screening of Reaction Parameters

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90Low
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100Moderate
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene/H₂O80High
4PdCl₂(dppf) (3)-Na₂CO₃DMF110Moderate

Note: This is a hypothetical data table for illustrative purposes. Actual yields will vary depending on the specific boronic acid and precise reaction conditions.

Visualizations

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X (Aryl Halide) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Solution Screen Catalysts/ Pre-catalysts Check_Catalyst->Solution No Check_Base Is the Base Correct? Check_Ligand->Check_Base Yes Solution2 Screen Different Ligands Check_Ligand->Solution2 No Check_Solvent Is the Solvent Suitable? Check_Base->Check_Solvent Yes Solution3 Screen Different Bases Check_Base->Solution3 No Check_Temp Is the Temperature Optimal? Check_Solvent->Check_Temp Yes Solution4 Screen Different Solvents Check_Solvent->Solution4 No Check_Reagents Are Reagents Pure? Check_Temp->Check_Reagents Yes Solution5 Optimize Temperature Check_Temp->Solution5 No Solution6 Purify/Verify Reagents Check_Reagents->Solution6 No Success Improved Yield Check_Reagents->Success Yes Solution->Check_Ligand Solution2->Check_Base Solution3->Check_Solvent Solution4->Check_Temp Solution5->Check_Reagents Solution6->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and prevent the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving aryl bromides.

Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?

Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the same coupling partner react to form a symmetrical dimer. In the case of reactions with aryl bromides, this can involve either the coupling of two aryl bromide molecules or, more commonly, the coupling of two organoboron molecules (e.g., boronic acid) to form a symmetrical biaryl. This byproduct reduces the yield of the desired cross-coupled product and complicates purification.

Q2: What are the primary causes of boronic acid homocoupling?

Boronic acid homocoupling is primarily caused by two factors:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then mediate the homocoupling of boronic acids.[1][3] Rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent this pathway.[4][5]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), any Pd(II) that is not efficiently reduced to the active Pd(0) catalyst can participate in a stoichiometric reaction with the boronic acid, leading to homocoupling and the formation of Pd(0).[1][6]

Q3: How does the choice of ligand affect homocoupling?

Ligands are crucial for stabilizing the palladium catalyst and accelerating the key steps of the desired catalytic cycle.[4]

  • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective at preventing homocoupling.[4][6][7] Their steric bulk and strong electron-donating properties promote rapid oxidative addition of the aryl bromide and reductive elimination of the desired product. This accelerated turnover makes the competing homocoupling pathway less favorable.[6]

Troubleshooting Guide: High Homocoupling Observed

This section provides a systematic approach to troubleshoot and minimize homocoupling when it is observed in your reaction.

Issue: My analysis shows a significant amount of biaryl product derived from my boronic acid.

dot graph TD { A[High Homocoupling Observed] --> B{Is the reaction rigorously degassed?}; B -->|No| C[Implement thorough degassing.- Sparge solvents with Ar or N₂.- Use freeze-pump-thaw cycles.- Maintain positive inert gas pressure.]; B -->|Yes| D{Are you using a Pd(II) precatalyst?}; C --> E[Re-run Reaction]; D -->|Yes| F[Switch to a Pd(0) source(e.g., Pd(PPh₃)₄, Pd₂(dba)₃)or add a reducing agent likepotassium formate.[3][8]]; D -->|No| G{Is the ligand appropriate?}; F --> E; G -->|No| H[Use bulky, electron-rich ligands(e.g., SPhos, XPhos, P(t-Bu)₃).Ensure optimal ligand:Pd ratio (1:1 to 4:1).[6][9]]; G -->|Yes| I{Have you optimized the base and solvent?}; H --> E; I -->|No| J[Screen different bases (e.g., K₃PO₄, Cs₂CO₃).Use aprotic solvents like dioxane or toluene.Minimize excess water.[4]]; I -->|Yes| K[Consider procedural modifications.- Slow addition of boronic acid.- Use a slight excess of aryl bromide.[4]]; J --> E; K --> E;

} dot Caption: A logical workflow for troubleshooting and minimizing homocoupling.[7]

Optimizing Reaction Parameters to Prevent Homocoupling
1. Catalyst and Ligand Selection

The choice of the palladium source and ligand system is the most critical factor in controlling homocoupling.

  • Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred to minimize the initial concentration of Pd(II) species that drive homocoupling.[6] If a Pd(II) source is used, ensuring efficient in situ reduction is key.

  • Ligands: Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended. They accelerate the desired cross-coupling cycle, outcompeting the homocoupling side reaction.[6]

Table 1: Comparative Effect of Ligand Type on Homocoupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.Can permit significant homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, SPhos, XPhos)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Can be highly effective in suppressing homocoupling due to their strong bond with palladium.[6]
2. Role of Base and Solvent

The base and solvent system must be chosen carefully to facilitate the desired reaction without promoting side reactions.

  • Base Selection: The base activates the boronic acid for transmetalation.[10] While stronger bases can increase reaction rates, excessively harsh conditions can sometimes lead to side reactions. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5][9]

  • Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are effective at minimizing homocoupling.[4] While water is often required to dissolve the base, an excessive amount can sometimes promote homocoupling.[4]

Table 2: Effect of Base on Suzuki Coupling Yield (Example System)

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃DMF/H₂O (1:1)806095[4]
K₃PO₄DMF/H₂O (1:1)806080[4]
NaOHDMF/H₂O (1:1)806070[4]
NaOAcDMF/H₂O (1:1)806065[4]
Et₃NDMF/H₂O (1:1)806050[4]
Reaction Conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.

Catalytic_Cycles

Experimental Protocol: General Procedure to Minimize Homocoupling

This protocol provides a representative method for a Suzuki-Miyaura coupling reaction, incorporating best practices to suppress the formation of homocoupling byproducts.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0 equiv)[7]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[7]

  • Schlenk flask or sealable reaction vessel, magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the finely powdered base (2.0 equiv).[7]

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[3][7] A subsurface sparge with nitrogen is also highly effective.[3][8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Bubbling the inert gas through the solvent for 10-15 minutes prior to addition is recommended for thorough deoxygenation.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7][9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[11]

References

Technical Support Center: Minimizing Dehalogenation in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed Heck coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of dehalogenation (also known as hydrodehalogenation).

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Heck coupling reaction?

A1: Dehalogenation is an undesired side reaction where the aryl or vinyl halide starting material (Ar-X) is converted into an arene (Ar-H) instead of the desired substituted alkene product. This occurs when the halide group is replaced by a hydrogen atom, consuming the starting material and reducing the overall yield of the reaction.

Q2: What is the primary mechanism that leads to dehalogenation?

A2: Dehalogenation typically occurs via a competing catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can react with a hydride source. This leads to a palladium-hydride species which then undergoes reductive elimination to form the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst.[1] The source of the hydride can be the solvent (e.g., DMF, alcohols), the base (especially amine bases), or even trace amounts of water.[1][2]

Q3: Which types of aryl halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the reactivity of the carbon-halide bond: Ar-I > Ar-Br > Ar-Cl.[3] Aryl iodides are the most reactive and, therefore, the most prone to this side reaction. While aryl chlorides are the least reactive in the desired coupling, they are also less susceptible to dehalogenation.[4]

Q4: How do reaction parameters like temperature and base selection influence dehalogenation?

A4: High temperatures can accelerate the rate of dehalogenation.[2] Therefore, running the reaction at the lowest effective temperature is often beneficial. The choice of base is also critical. Strong organic bases, particularly amines like triethylamine, can act as hydride donors and promote dehalogenation.[1][5] Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices to minimize this side reaction.[2][4]

Troubleshooting Guides

If you are observing significant amounts of dehalogenated byproduct in your Heck reaction, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Dehalogenation

G cluster_0 Problem Identification cluster_1 Step 1: Reaction Conditions cluster_2 Step 2: Reagent Modification cluster_3 Step 3: Advanced Solutions cluster_4 Outcome start Dehalogenation Observed (e.g., via GC-MS, LC-MS) temp Lower Reaction Temperature start->temp First adjustment base Change Base: Switch from Amine (e.g., Et3N) to Inorganic (e.g., K2CO3, K3PO4) temp->base If still problematic ligand Modify Ligand: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) base->ligand Next logical step end Dehalogenation Minimized base->end Often sufficient solvent Change Solvent: Switch from DMF/Alcohols to Toluene/Dioxane ligand->solvent If ligand change is insufficient ligand->end halide Change Halide: Switch from Ar-I to Ar-Br (if synthetically feasible) solvent->halide If solvent change fails additive Consider Additives: (e.g., TBAB) halide->additive additive->end

Caption: A workflow for troubleshooting dehalogenation in Heck reactions.

Parameter Optimization Tables

The following tables summarize the general effects of various reaction components on minimizing dehalogenation.

Table 1: Effect of Ligand Selection on Dehalogenation

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Type Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[4]Bulky ligands accelerate the desired reductive elimination step to form the product and can stabilize the catalyst, outcompeting the dehalogenation pathway.[4]
Ligand:Pd Ratio Too low or excessively highGenerally 1:1 to 4:1 (Monodentate:Pd)An incorrect ratio can lead to catalyst instability or inhibition. A 2:1 ratio is a common starting point for monodentate phosphines.

Table 2: Effect of Base and Solvent on Dehalogenation

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize DehalogenationRationale
Base Type Strong amine bases (e.g., Et₃N, DIPEA)[1][5]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[2][4]Amine bases can be a source of hydrides, leading to the formation of Pd-H species that cause dehalogenation.[1]
Solvent Type Protic or reducible polar aprotic (e.g., Alcohols, DMF)[2][4]Non-polar aprotic (e.g., Toluene, Dioxane)[4]Solvents like DMF and alcohols can act as hydride donors, especially at elevated temperatures. Toluene is less likely to be a hydride source.[2][4]

Key Mechanistic Pathways

Understanding the desired catalytic cycle versus the competing dehalogenation pathway is crucial for effective troubleshooting.

Diagram: Heck Catalytic Cycle vs. Dehalogenation Pathway

G cluster_0 Main Heck Cycle cluster_1 Dehalogenation Side-Reaction pd0_main Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0_main->ox_add arpd_x Ar-Pd(II)-X ox_add->arpd_x mig_ins Migratory Insertion (Alkene) arpd_x->mig_ins arpd_x_side Ar-Pd(II)-X alkyl_pd Alkyl-Pd(II) mig_ins->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim prod_complex [Product-Pd(II)-H] beta_elim->prod_complex red_elim_main Reductive Elimination (Base) prod_complex->red_elim_main product Heck Product (Substituted Alkene) prod_complex->product Release red_elim_main->pd0_main pd0_side Pd(0)L_n ox_add_side Oxidative Addition (Ar-X) pd0_side->ox_add_side ox_add_side->arpd_x_side hydride_abs Hydride Abstraction (from Solvent/Base) arpd_x_side->hydride_abs arpd_h Ar-Pd(II)-H hydride_abs->arpd_h red_elim_side Reductive Elimination arpd_h->red_elim_side dehal_prod Dehalogenated Byproduct (Ar-H) arpd_h->dehal_prod Release red_elim_side->pd0_side

References

Technical Support Center: Troubleshooting Guide for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of isoxazoles. Below are troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in isoxazole synthesis can arise from several factors, primarily related to the stability of intermediates and reaction conditions. Here are common causes and potential solutions:

  • Decomposition of Starting Materials: Sensitive reactants may decompose under harsh conditions. Consider using milder reaction conditions, such as lower temperatures or less aggressive bases and catalysts.[1]

  • Catalyst Inactivity: For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Pre-activation of the catalyst may be necessary.[1]

  • Dimerization of Nitrile Oxide: A frequent side reaction is the dimerization of the in situ generated nitrile oxide to form furoxans.[1][2] To minimize this, you can:

    • Slowly add the nitrile oxide precursor to the reaction mixture to maintain a low concentration.[3]

    • Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1]

    • Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[2]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical. Optimization of these parameters is often necessary to improve yields.[1][2]

Q2: I am observing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is influenced by electronic and steric factors.[2][3]

  • For 3,5-disubstituted isoxazoles (from terminal alkynes): This is typically the favored regioisomer.[2] To enhance its formation:

    • Solvent Choice: Using less polar solvents can sometimes favor the 3,5-isomer.[2]

    • In situ Generation of Nitrile Oxide: Slow, in situ generation of the nitrile oxide can improve selectivity.[2]

  • For 3,4-disubstituted isoxazoles: The synthesis of this isomer is often more challenging.[2] Strategies include:

    • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles.[2]

    • Alternative Synthetic Routes: Consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones, which have shown high regiospecificity for 3,4-disubstituted isoxazoles.[2]

Q3: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

Solvent and temperature are critical parameters. The choice of solvent can impact reactant solubility, reaction rate, and regioselectivity.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to decomposition and side product formation, while low temperatures may result in slow or incomplete reactions.[1]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of bicyclic isoxazoles, demonstrating the impact of base, dehydrating agent, and temperature on the yield.

EntryBase (equiv.)Dehydrating Agent (equiv.)Temperature (°C)Yield (%)
1DBU (1.5)Yamaguchi reagent (1.5)-7895
2DBU (1.5)Yamaguchi reagent (1.5)0moderate
3DBU (1.5)Yamaguchi reagent (1.5)Room Temp.poor
4Et3N (1.5)Yamaguchi reagent (1.5)-78lower
5DMAP (1.5)Yamaguchi reagent (1.5)-78lower

Data adapted from a study on the synthesis of bicyclic isoxazoles.[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Arylisoxazoles

This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.[1]

Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • TLC setup

  • Suction filtration apparatus

Procedure:

  • A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.[1]

  • The reaction is heated to reflux and monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]

Protocol 2: Ultrasound-Assisted Synthesis of 3-Methyl-4-arylmethylene-isoxazole-5(4H)-ones

This protocol utilizes ultrasound irradiation to enhance reaction efficiency.[5]

Materials:

  • Hydroxylamine hydrochloride

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Itaconic acid (catalyst)

  • Water

  • Ultrasound bath

Procedure:

  • A mixture of hydroxylamine hydrochloride, an aromatic aldehyde, and ethyl acetoacetate is prepared in water with a catalytic amount of itaconic acid.

  • The reaction mixture is subjected to ultrasound irradiation at 50 °C for 15 minutes.[5]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated. This method has been shown to achieve a 95% yield.[5]

Visualizations

Below are diagrams illustrating key experimental workflows and decision-making processes in isoxazole synthesis.

G General Workflow for 1,3-Dipolar Cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome start1 Alkyne step2 [3+2] Cycloaddition start1->step2 start2 Nitrile Oxide Precursor (e.g., Aldoxime, Hydroxamoyl Chloride) step1 In situ Generation of Nitrile Oxide (Base or Oxidant) start2->step1 step1->step2 workup Workup and Purification step2->workup product Isoxazole Product workup->product

Caption: General workflow for 1,3-dipolar cycloaddition.

G Troubleshooting Logic for Low Reaction Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Nitrile Oxide Dimerization start->cause1 cause2 Reactant Decomposition start->cause2 cause3 Catalyst Inactivity start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Slow addition of precursor Excess alkyne Lower temperature cause1->sol1 sol2 Milder reaction conditions cause2->sol2 sol3 Check catalyst activity Pre-activate catalyst cause3->sol3 sol4 Optimize solvent, temperature, and base cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

"impact of base and solvent on Suzuki coupling of bromophenylisoxazoles"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of Bromophenylisoxazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of bromophenylisoxazoles. The information is designed to help overcome common experimental challenges by providing insights into the critical roles of the base and solvent in this reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or non-existent yields are a common issue in Suzuki coupling reactions. For bromophenylisoxazoles, this can be particularly challenging due to the specific electronic nature of the isoxazole ring.

Possible Causes and Solutions:

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[1] If the chosen base is too weak or not soluble in the reaction medium, this activation may be inefficient.

    • Solution: Screen a variety of bases with different strengths and properties. Inorganic bases are most common for Suzuki couplings.[1] Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger one like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][3] In some cases, organic bases can be advantageous, especially if the substrate is sensitive to strong inorganic bases.[1]

  • Inappropriate Solvent: The solvent influences catalyst stability, reagent solubility, and the effectiveness of the base.[4][5][6] A solvent that does not adequately dissolve the bromophenylisoxazole, boronic acid, or the base can lead to a failed reaction.

    • Solution: A mixture of a nonpolar aprotic solvent (like dioxane or toluene) and a polar solvent (like water or ethanol) is often effective.[7] The aqueous component can be crucial for dissolving the inorganic base and facilitating the formation of the active catalytic species.[8] For substrates with poor solubility, a solvent like DMF might be necessary, though it can sometimes lead to side reactions at high temperatures.[8][9][10]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and oxygen. The isoxazole nitrogen itself could potentially coordinate to the palladium center, though this is less common than with substrates like pyridines.[11]

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen. Using bulky, electron-rich phosphine ligands can protect the palladium center and promote the desired catalytic cycle.[2]

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

The formation of undesired side products can compete with the desired cross-coupling reaction, reducing the overall yield and complicating purification.

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be a significant issue, especially in the presence of water and a strong base.

    • Solution: Use anhydrous solvents if protodeboronation is a major issue. Alternatively, using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can increase stability against protodeboronation.[11] The choice of base can also be critical; sometimes a weaker base or a non-hydroxide base like KF can mitigate this side reaction.[8][12]

  • Dehalogenation of Bromophenylisoxazole: The starting material can lose its bromine atom, leading to the formation of a phenylisoxazole byproduct.

    • Solution: This can be caused by certain catalyst/ligand combinations or impurities. Screening different phosphine ligands or using a pre-catalyst can sometimes resolve this issue.

Frequently Asked Questions (FAQs)

Q1: Which base is the best starting point for the Suzuki coupling of a novel bromophenylisoxazole?

A1: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is a good initial choice due to its broad applicability and cost-effectiveness.[9][13] It is often used in combination with a mixed solvent system, such as dioxane/water or toluene/ethanol/water. If the yield is low, switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a logical next step.[3][14]

Q2: How does the choice of solvent affect the reaction outcome?

A2: Solvents play a multifaceted role by influencing reagent solubility, catalyst activity, and base effectiveness.[4][5][6] Nonpolar aprotic solvents like toluene and dioxane are generally good at dissolving the aryl halide and boronic acid. Polar aprotic solvents like DMF can also be effective but may require higher temperatures.[10] The addition of a polar protic solvent like water or ethanol is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7][8] The optimal solvent is highly substrate-dependent and often requires empirical screening.

Q3: Can water be detrimental to the reaction?

A3: While water can promote the undesirable side reaction of protodeboronation, it is often a necessary component for dissolving the inorganic base and promoting the desired catalytic activity.[8] The key is to find the right balance. A common starting point is a solvent mixture with a small percentage of water (e.g., 4:1 or 5:1 organic solvent to water). If protodeboronation is a significant issue, minimizing the amount of water or using anhydrous conditions with a soluble base (like KF) should be considered.[8][12]

Q4: My starting bromophenylisoxazole is poorly soluble. What solvent system should I try?

A4: For poorly soluble substrates, a more polar aprotic solvent like DMF or DMAc might be necessary.[8][10] However, these solvents can sometimes lead to decomposition at high temperatures. An alternative is to use a mixture of solvents, such as toluene/ethanol or dioxane/ethanol, which can enhance solubility while maintaining good catalytic activity. In some challenging cases, high-boiling point ethers like cyclopentyl methyl ether (CPME) could also be explored.

Data Presentation

Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromo-3-phenylisoxazole with Phenylboronic Acid

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)901265
2Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)901288
3K₃PO₄ (2.0)Dioxane/H₂O (4:1)901292
4Na₂CO₃ (2.0)Dioxane/H₂O (4:1)901255
5KF (2.0)Dioxane1001845
6Et₃N (3.0)DMF1001230

Reaction Conditions: 4-Bromo-3-phenylisoxazole (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Solvent (5 mL). Yields are for the isolated product.

Table 2: Effect of Different Solvents on the Suzuki Coupling of 4-Bromo-3-phenylisoxazole with Phenylboronic Acid

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)Toluene/H₂O (4:1)1001285
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)901292
3K₃PO₄ (2.0)DMF110878
4K₃PO₄ (2.0)THF/H₂O (4:1)701860
5K₃PO₄ (2.0)Acetonitrile/H₂O (4:1)801272
6K₃PO₄ (2.0)Toluene/Ethanol/H₂O (3:1:1)901289

Reaction Conditions: 4-Bromo-3-phenylisoxazole (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Solvent (5 mL). Yields are for the isolated product.

Experimental Protocols

General Procedure for Screening Bases in the Suzuki Coupling of Bromophenylisoxazoles
  • To a reaction vessel, add the bromophenylisoxazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the selected base (2.0 equiv.).

  • Add the chosen solvent system (e.g., dioxane/water 4:1, 0.2 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R1R2 Boronate R²-B(OH)₃⁻ Boronate->Transmetalation BaseActivation Base (e.g., OH⁻) BaseActivation->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->BaseActivation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling CheckBase Is the base strong enough and soluble? Start->CheckBase ChangeBase Action: Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄) CheckBase->ChangeBase No CheckSolvent Are all reagents soluble? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Action: Use mixed solvents (e.g., Dioxane/H₂O) or a more polar solvent (DMF) CheckSolvent->ChangeSolvent No CheckDegassing Was the reaction thoroughly degassed? CheckSolvent->CheckDegassing Yes ChangeSolvent->CheckDegassing ImproveDegassing Action: Improve degassing protocol (e.g., longer Ar bubbling) CheckDegassing->ImproveDegassing No CheckTemp Is the temperature optimal? CheckDegassing->CheckTemp Yes ImproveDegassing->CheckTemp OptimizeTemp Action: Screen a range of temperatures CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in challenging Suzuki-Miyaura coupling reactions of heteroaryl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with a heteroaryl bromide is resulting in a low or no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield in the Suzuki coupling of heteroaryl bromides is a frequent challenge. The primary culprits often involve catalyst inhibition, suboptimal reaction conditions, or the inherent reactivity of the substrates.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atom in many heteroaryl compounds can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1]

  • Inefficient Oxidative Addition: Electron-rich heteroaryl bromides or sterically hindered substrates can exhibit slow rates of oxidative addition, a crucial step in the catalytic cycle.[2][3]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product, including protodeboronation, homocoupling, and dehalogenation.[3][4]

Troubleshooting Workflow:

G start Low/No Yield catalyst Re-evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions ligand_choice Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, Buchwald Ligands) or NHCs catalyst->ligand_choice Ineffective Ligand? precatalyst_choice Use modern precatalysts (e.g., G3/G4 palladacycles) catalyst->precatalyst_choice Poor Precatalyst? base_choice Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) conditions->base_choice Suboptimal Base? solvent_choice Try different solvent systems (e.g., Dioxane/H2O, Toluene/H2O, THF) conditions->solvent_choice Poor Solubility/Compatibility? temperature_choice Adjust temperature (typically 80-110 °C) conditions->temperature_choice Temperature Too Low/High? inert_conditions Ensure rigorous degassing and inert atmosphere reagents->inert_conditions Oxygen/Moisture Contamination? purity Verify purity of heteroaryl bromide, boronic acid/ester, and base reagents->purity Impure Reagents? protodeboronation Use milder base, boronic esters (pinacol, MIDA), or anhydrous conditions side_reactions->protodeboronation Protodeboronation suspected? homocoupling Rigorous degassing, ensure Pd(0) source is active side_reactions->homocoupling Homocoupling observed? dehalogenation Lower temperature, screen ligands, consider a milder base side_reactions->dehalogenation Dehalogenation byproduct detected?

Caption: A logical workflow for diagnosing and solving common issues in challenging Suzuki couplings.

Q2: I am observing significant formation of side products like homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[1][5]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Employ thorough degassing techniques for all solvents and the reaction mixture. Methods like three freeze-pump-thaw cycles are highly effective.[1]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1]

  • Catalyst Choice: Use well-defined Pd(0) sources or precatalysts that efficiently generate the active Pd(0) species. Bulky ligands can also disfavor the formation of species that lead to homocoupling.[6]

Q3: Protodeboronation of my heteroaryl boronic acid is a major issue. What are the best strategies to prevent it?

A3: Protodeboronation, the cleavage of the C-B bond, is particularly problematic for electron-rich or certain heteroaromatic boronic acids, especially under harsh basic conditions.[3][7]

Mitigation Strategies:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards protodeboronation than the corresponding boronic acids.[7]

  • Milder Bases: Employ weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[3]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.[7]

  • Base-Free Protocols: For extremely base-sensitive substrates, specialized "cationic" Suzuki-Miyaura coupling methods that operate in the absence of a base have been developed.[8]

Q4: My heteroaryl bromide is electron-rich and sterically hindered, making the reaction very sluggish. Which catalyst system should I choose?

A4: For electron-rich and sterically hindered heteroaryl bromides, the oxidative addition step is often rate-limiting.[2] To overcome this, catalyst systems with bulky, electron-rich ligands are highly recommended. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center, which facilitates oxidative addition.[9][10]

Recommended Catalyst Systems:

Catalyst/LigandKey FeaturesRecommended For
SPhos Bulky, electron-rich biaryl monophosphine ligand.General for challenging couplings, including hindered substrates.[9]
Buchwald Ligands (e.g., XPhos, RuPhos) A class of bulky, electron-rich biarylphosphine ligands.Effective for electron-rich and sterically hindered aryl and heteroaryl halides.[7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donating ligands that form stable palladium complexes.Useful for activating less reactive bromides and chlorides.[11]
dtbpf (Di-tert-butylphosphino)ferrocene A bulky, electron-rich ferrocenyl phosphine ligand.Can be effective in specific challenging cases.[12]

Frequently Asked Questions (FAQs)

Q: Which palladium precatalyst should I use: Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle?

A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they require in-situ reduction to the active Pd(0) species.[13] Modern palladacycle precatalysts (e.g., SPhos-Pd-G3/G4) offer several advantages: they are air- and moisture-stable, provide a 1:1 ligand-to-palladium ratio, and generate the active L-Pd(0) species more cleanly and efficiently upon activation.[6] This often leads to more reproducible results, especially for challenging couplings.

Q: What is the best base for coupling sensitive heteroaryl bromides?

A: The choice of base is critical and substrate-dependent. A common starting point is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[14] For substrates sensitive to strong bases, cesium carbonate (Cs₂CO₃) is often a milder and effective alternative.[15] It's crucial to screen a few bases to find the optimal conditions for your specific substrate pair.

Q: Can I run Suzuki couplings of heteroaryl bromides without a phosphine ligand?

A: Yes, "ligand-free" conditions have been developed, typically using a palladium source like Pd(OAc)₂ in an aqueous solvent mixture.[16] However, the term "ligand-free" can be misleading, as the solvent or other species in the reaction may act as weak ligands. For challenging heteroaryl couplings, ligand-free systems may not be as effective as those employing specialized phosphine ligands or NHCs.[12]

Q: How do I choose the right solvent for my reaction?

A: The solvent must solubilize all reaction components. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent to dissolve the inorganic base.[17] Aromatic hydrocarbons like toluene are also frequently used. For highly polar heteroaryl compounds, more polar aprotic solvents like DMF may be necessary, but care must be taken as they can sometimes lead to side reactions at high temperatures.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Reaction: [1]

This protocol is a starting point for optimization. The specific catalyst, ligand, base, and temperature should be adjusted based on the troubleshooting guide and data tables.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the arylboronic acid or ester (1.2 - 1.5 equiv), the base (2.0 - 3.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst Selection Logic:

G start Select Heteroaryl Bromide reactivity Assess Substrate Reactivity start->reactivity electron_deficient Electron-Deficient (e.g., bromopyrazine) reactivity->electron_deficient Electron-deficient? electron_rich Electron-Rich (e.g., bromoindole) reactivity->electron_rich Electron-rich? sterically_hindered Sterically Hindered (e.g., ortho-substituted bromopyridine) reactivity->sterically_hindered Sterically hindered? std_catalyst Standard Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) may be sufficient electron_deficient->std_catalyst advanced_catalyst Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) and modern precatalysts (G3/G4) are recommended electron_rich->advanced_catalyst sterically_hindered->advanced_catalyst

References

Technical Support Center: Managing Impurities in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing impurities during the synthesis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in isoxazole synthesis?

A1: The most prevalent impurities in isoxazole synthesis are typically regioisomers and byproducts from side reactions. For instance, in syntheses involving 1,3-dipolar cycloaddition, the formation of undesired regioisomers (e.g., 3,4-disubstituted vs. 3,5-disubstituted isoxazoles) is a common challenge.[1] Another significant impurity is the formation of furoxans, which are dimers of the nitrile oxide intermediate.[2] Additionally, unreacted starting materials and residual solvents can also be present in the crude product.

Q2: How do reaction conditions influence the formation of regioisomeric impurities?

A2: Reaction conditions play a critical role in determining the regioselectivity of isoxazole synthesis. Key factors include:

  • Solvent: The polarity of the solvent can influence the reaction's regioselectivity.[3]

  • Temperature: Optimizing the reaction temperature is crucial, as higher temperatures can sometimes favor the formation of undesired isomers or lead to decomposition.[1][3]

  • Catalysts: The use of certain catalysts, such as copper(I) or ruthenium(II), can promote the formation of specific regioisomers.[1]

  • Lewis Acids: In cyclocondensation reactions, the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce certain regioisomers.[1]

Q3: What are furoxans and how can their formation be minimized?

A3: Furoxans are common byproducts that result from the dimerization of the nitrile oxide intermediate, a key component in 1,3-dipolar cycloaddition reactions.[2][4] To minimize their formation, the following strategies can be employed:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide reacts with the alkyne as it is formed, reducing the chance of dimerization.[2]

  • Slow Addition: If not generating the nitrile oxide in situ, add it slowly to the reaction mixture. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.

  • Excess Alkyne: Using a molar excess of the alkyne can help to outcompete the dimerization reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired reaction.[1]

Q4: Which analytical techniques are best for identifying and quantifying impurities in my isoxazole product?

A4: A combination of chromatographic and spectroscopic techniques is typically used for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the final product and separating isomers.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the desired product and any isolated impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Isoxazole 1. Decomposition of the nitrile oxide intermediate. 2. Suboptimal reaction temperature. 3. Inefficient generation of the nitrile oxide. 4. Steric hindrance from bulky substituents.1. Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly.[1] 2. Optimize the reaction temperature; gentle heating may be required, but excessive heat can cause decomposition.[2] 3. Ensure the purity of the nitrile oxide precursor and optimize the choice and amount of base or oxidizing agent.[4] 4. If steric hindrance is a factor, consider alternative synthetic routes or less bulky starting materials.[1]
Mixture of Regioisomers Observed 1. Electronic and steric factors of the reactants favoring multiple addition pathways. 2. Reaction conditions are not optimized for regioselectivity.1. For 1,3-dipolar cycloadditions, the use of terminal alkynes generally favors the formation of 3,5-disubstituted isoxazoles.[1] 2. Experiment with different solvents of varying polarity.[3] 3. Employ catalysts such as copper(I) to direct the reaction towards a specific regioisomer.[1] 4. For cyclocondensation reactions, the addition of a Lewis acid can control the regiochemical outcome.[1]
Product "Oils Out" During Recrystallization 1. The melting point of the compound is lower than the temperature of the solution. 2. High concentration of impurities. 3. The solution is cooling too rapidly.1. Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] 2. Consider pre-purification by column chromatography to remove a significant portion of the impurities. 3. Insulate the crystallization vessel to ensure a slow cooling rate.[8]
Difficulty Separating Regioisomers by Column Chromatography 1. The isomers have very similar polarities. 2. The chosen solvent system is not providing adequate separation.1. Use a longer chromatography column to increase the separation distance. 2. Employ a shallow gradient of the eluting solvents or run the column isocratically with a finely tuned solvent mixture. 3. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Quantitative Data on Impurity Management

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of Isoazoles from β-Enamino Diketones [9]

EntryLewis Acid (equiv.)SolventRegioselectivity (%)Isolated Yield (%)
1BF₃·OEt₂ (0.5)CH₂Cl₂5570
2BF₃·OEt₂ (1.0)CH₂Cl₂7072
3BF₃·OEt₂ (1.5)CH₂Cl₂8575
4BF₃·OEt₂ (2.0)CH₂Cl₂8577
5BF₃·OEt₂ (2.0)MeCN9079
6BF₃·OEt₂ (2.0)THF8076

Data calculated from the ¹H-NMR spectrum of the crude product.[9]

Experimental Protocols

Protocol 1: Purification of Isoxazole Derivatives by Flash Column Chromatography

This protocol provides a general procedure for the purification of a crude isoxazole product using flash column chromatography with silica gel.

Materials:

  • Crude isoxazole derivative

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexane, ethyl acetate)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Eluent System:

    • Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your desired product from impurities. Aim for an Rf value of approximately 0.25-0.35 for the target compound.[10]

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a thin layer of sand (about 0.5 cm).

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[12]

    • Add another layer of sand on top of the silica gel to prevent disturbance when adding solvent.[13]

  • Equilibrate the Column:

    • Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully saturated and equilibrated.[13]

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13]

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.[13]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions in separate tubes.[10]

  • Monitor the Separation:

    • Spot collected fractions on a TLC plate to monitor the elution of compounds.

    • Visualize the spots under a UV lamp.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[13]

  • Combine and Concentrate:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified isoxazole derivative.

Protocol 2: Purification of Solid Isoxazole Derivatives by Recrystallization

This protocol describes the purification of a solid crude isoxazole product by recrystallization.

Materials:

  • Crude solid isoxazole derivative

  • A suitable solvent or solvent pair

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Choose a Suitable Solvent:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Test small amounts of the crude product in various solvents to find the best one.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.[14]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. The flask can be covered to prevent solvent evaporation and contamination.

    • As the solution cools, the solubility of the isoxazole derivative will decrease, and crystals should begin to form. .

    • To maximize the yield, the flask can then be placed in an ice bath to further decrease the solubility.[8]

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the Crystals:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

impurity_formation start Starting Materials (e.g., Aldoxime, Alkyne) reaction 1,3-Dipolar Cycloaddition start->reaction Reaction Conditions nitrile_oxide Nitrile Oxide Intermediate start->nitrile_oxide In situ Generation product Desired Isoxazole (e.g., 3,5-isomer) reaction->product Desired Pathway regioisomer Regioisomeric Impurity (e.g., 3,4-isomer) reaction->regioisomer Undesired Pathway nitrile_oxide->reaction dimerization Dimerization nitrile_oxide->dimerization furoxan Furoxan Impurity dimerization->furoxan

Caption: Formation pathways of common impurities in isoxazole synthesis.

purification_workflow crude Crude Isoxazole Product analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude->analysis1 decision Is Purification Required? analysis1->decision column Flash Column Chromatography decision->column Yes (Complex Mixture) recrystal Recrystallization decision->recrystal Yes (Solid Product) final_product Pure Isoxazole Derivative decision->final_product No analysis2 Purity Analysis of Fractions (TLC) column->analysis2 recrystal->final_product combine Combine Pure Fractions & Evaporate Solvent analysis2->combine combine->final_product analysis3 Final Purity & Structural Confirmation (HPLC, NMR, MS) final_product->analysis3

Caption: Experimental workflow for the purification of isoxazole derivatives.

References

Technical Support Center: Stability of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate under basic conditions. Below, you will find troubleshooting guides and frequently asked questions to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture containing this compound turned cloudy after adding a base. What is happening?

A1: The cloudiness, or precipitation, is likely due to the formation of the sodium salt of the carboxylic acid product after hydrolysis of the methyl ester. This salt may have lower solubility in your reaction solvent compared to the starting ester.

  • Troubleshooting:

    • Solvent System: Consider using a more polar solvent system or a co-solvent (e.g., THF/water, Methanol/water) to improve the solubility of the carboxylate salt.

    • Concentration: Try running the reaction at a lower concentration.

    • pH Control: Carefully control the amount of base added to avoid excessively high pH, which can sometimes promote precipitation of salts.

Q2: I am observing incomplete hydrolysis of the methyl ester. How can I drive the reaction to completion?

A2: Incomplete hydrolysis can be due to several factors, including insufficient base, reaction time, or temperature.

  • Troubleshooting:

    • Stoichiometry of Base: Ensure you are using a sufficient excess of the base (e.g., 1.5 to 3 equivalents of LiOH or NaOH) to ensure the reaction goes to completion.[1]

    • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction temperature (e.g., to 40-60°C) or extending the reaction time.

    • Choice of Base: Stronger bases like lithium hydroxide (LiOH) are often more effective for ester hydrolysis than weaker bases.

Q3: I am concerned about the stability of the isoxazole ring under my basic reaction conditions. What are the potential degradation pathways?

A3: The primary concern for the isoxazole ring under basic conditions is ring-opening. The N-O bond in the isoxazole ring is susceptible to cleavage in the presence of a strong base. This can lead to the formation of a β-keto nitrile derivative. The stability of the isoxazole ring is influenced by factors such as the strength of the base, temperature, and the substituents on the ring.[2] For some isoxazole-containing compounds, this ring-opening is a known degradation pathway under alkaline conditions.[3]

Q4: How can I monitor the degradation of both the ester and the isoxazole ring during my experiment?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended technique.

  • Methodology:

    • Develop an HPLC method that can separate the starting material (this compound), the hydrolyzed product (5-(4-bromophenyl)isoxazole-3-carboxylic acid), and any potential ring-opened degradation products.

    • Monitor the reaction over time by taking aliquots from the reaction mixture, quenching the reaction (e.g., by neutralizing with acid), and analyzing by HPLC.

    • The disappearance of the starting material peak and the appearance of product and degradation product peaks can be quantified to determine reaction kinetics and stability.

Q5: What are the expected degradation products of this compound under basic conditions?

A5: The two primary expected degradation products are:

  • 5-(4-bromophenyl)isoxazole-3-carboxylic acid: This is the product of the base-catalyzed hydrolysis of the methyl ester.

  • A β-keto nitrile derivative: This would result from the cleavage of the isoxazole ring. The exact structure would be derived from the ring-opening of the isoxazole core.

Quantitative Data on Stability

Table 1: Illustrative Half-life (t½) of Isoxazole Ring Degradation at Different pH and Temperatures

pHTemperature (°C)Approximate Half-life (hours)
7.425Stable
10.0256.0
7.4377.4
10.0371.2

Table 2: Illustrative Percentage of Degradation of an Isoxazole Compound Over Time at 37°C

Time (hours)% Degradation at pH 7.4% Degradation at pH 10.0
1~10%~45%
2~20%~70%
4~35%>90%
8~50%~100%

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture (e.g., a 3:1 mixture of Tetrahydrofuran (THF) and water).

  • Addition of Base: Add a solution of lithium hydroxide (LiOH) (1.5 - 2.0 equivalents) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC-UV.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 using a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Protocol 2: Stability Testing under Basic Conditions

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: In separate vials, mix the stock solution with aqueous buffer solutions of different pH values (e.g., pH 7.4, pH 9, pH 10). The final concentration of the compound should be suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation reaction by neutralizing the aliquot with a suitable acidic solution.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

degradation_pathway start This compound hydrolysis_product 5-(4-bromophenyl)isoxazole-3-carboxylic acid start->hydrolysis_product Base-catalyzed Ester Hydrolysis (e.g., LiOH, H₂O) ring_opening_product β-Keto Nitrile Derivative start->ring_opening_product Base-induced Isoxazole Ring Opening

Caption: Potential degradation pathways under basic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (different pH) prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC-UV Analysis quench->hplc end Assess Stability Profile hplc->end Data Interpretation

Caption: Workflow for stability testing under basic conditions.

References

"work-up procedure for removing palladium catalyst residues"

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of modern synthetic chemistry, palladium-catalyzed reactions are pivotal in the development of new pharmaceuticals.[1][2] However, the removal of residual palladium catalyst from active pharmaceutical ingredients (APIs) is a critical challenge, as stringent regulatory guidelines limit its presence in final drug products.[3][4] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Incomplete Removal of Palladium with Filtration

  • Symptoms:

    • The filtrate remains colored (black, grey, or orange/brown).[5]

    • Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[5]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles Passing Through the Filter 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[5][6] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm).[5][7] Pre-wetting the Celite pad with the solvent can improve its effectiveness.[5][7] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[5]
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[5][7] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[5][7]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[5] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[5] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[5][8]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 3-5 molar equivalents.[9] 2. Extend Reaction Time: Allow for a longer stirring time (e.g., 1 to 18 hours) to ensure complete scavenging.[8] 3. Increase Temperature: Gently heating the mixture (e.g., 40-60 °C) can improve the scavenging kinetics.[8]
Product Binding to the Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[5][9] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[5][8] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[5]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptoms: The efficiency of palladium removal varies significantly between different runs of the same reaction.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Variability in Palladium Species 1. Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species (e.g., oxidation state, coordination environment).[8] 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[8] 3. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[8]
Inconsistent Filtration Technique 1. Standardize Celite Bed Preparation: Ensure the Celite bed is prepared consistently in terms of thickness and packing for each batch.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst residues?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and precipitated palladium metal, often using a filter aid like Celite®.[7][8]

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[8][10]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[8][11]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[7][8]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[7][8]

Q2: How do I choose the most suitable palladium removal method?

A2: The optimal method depends on several factors:

  • Form of Palladium: Heterogeneous (solid) or homogeneous (dissolved).[8]

  • Nature of the Product: Its solubility, stability, and potential to chelate with palladium.[8]

  • Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.[5]

  • Desired Purity Level: The required final palladium concentration in the product.[3]

Q3: Why is it challenging to remove palladium from reactions involving nitrogen- or sulfur-containing compounds?

A3: Nitrogen and sulfur atoms in the product can act as strong ligands, forming stable complexes with palladium.[8][9] This chelation can make the palladium soluble and difficult to remove by simple filtration.[9] In such cases, using a scavenger with a higher affinity for palladium is often necessary.[9]

Q4: What are typical residual palladium levels after different purification methods?

A4: The following table provides an overview of the effectiveness of various palladium removal techniques.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal EfficiencyReference
Filtration through Celite8,600975~88.7%[1]
N-acetyl cysteine wash (x1)8,600975~88.7%[1]
N-acetyl cysteine wash (x2)975938~3.8%[1]
Scavenger (SEM-26) treatment (x1)938290~69.1%[1]
Scavenger (SEM-26) treatment (x2)290185~36.2%[1]
Slurry with TBME185< 10> 94.6%[1]
Polystyrene-bound TMT1500-1600< 10> 99.4%[12]
Scavenger (MP-TMT)33,000< 200> 99.4%[13]
Scavenger (PhosphonicS SPM32)~2100 (from 105mg Pd(OAc)₂ in 50mL)< 10.5> 99.5% (in 20 hours)[14]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8][11][15] Other techniques include atomic absorption analysis and X-ray fluorescence.[4][11] For rapid in-process monitoring, catalysis-based fluorometric methods are also available.[15]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[5][7] Pre-wet the Celite pad with the solvent to be used for filtration.[5]

  • Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5] Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[5]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[5][7]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[5]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[5]

  • Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[5] A common starting point is 3-5 molar equivalents relative to the initial amount of palladium.[9]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a sufficient time (e.g., 1 to 18 hours) to allow for complete scavenging.[8]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a pad of Celite or suitable filter paper.[8]

  • Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[8]

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]

Visualizations

Palladium_Removal_Workflow start_end start_end process process decision decision output output issue issue start Start: Crude Reaction Mixture check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration (e.g., through Celite) check_pd_form->filtration Yes scavenging Select & Apply Scavenger check_pd_form->scavenging No (Homogeneous) analyze_filtrate Analyze Filtrate for Residual Palladium (ICP-MS) filtration->analyze_filtrate check_pd_level Palladium Level Acceptable? analyze_filtrate->check_pd_level check_pd_level->scavenging No final_product Purified Product check_pd_level->final_product Yes scavenging->analyze_filtrate troubleshoot Troubleshoot Scavenging (see Issue 2) scavenging->troubleshoot If ineffective other_methods Consider Other Methods: - Crystallization - Extraction - Chromatography troubleshoot->other_methods Scavenger_Workflow start_end start_end process process output output start Start: Crude Product Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir Mixture (1-18h, RT or 40-60°C) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate end End: Purified Product concentrate->end

References

Technical Support Center: Scale-Up of Isoxazole-Based Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of isoxazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up isoxazole synthesis from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up activities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of isoxazole synthesis in a question-and-answer format.

Q1: My reaction yield has significantly dropped after scaling up from a gram-scale to a multi-gram or kilogram-scale. What are the potential causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition of starting materials and products.[2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[3]

  • Reagent Addition Rate: The rate of reagent addition, which is often not critical at a small scale, can become crucial during scale-up. A slow addition rate might be necessary to control exotherms and minimize the formation of byproducts.

  • In-situ Generation of Reactive Intermediates: For syntheses involving unstable intermediates like nitrile oxides, their dimerization to form furoxans is a common side reaction that can lower the yield.[1] At a larger scale, the rate of dimerization may become more significant compared to the desired cycloaddition.

Troubleshooting Steps:

  • Optimize Mixing: Ensure the stirring is efficient for the reactor size and geometry. Consider using overhead stirring with appropriate impeller designs for larger vessels.

  • Control Reagent Addition: Use a syringe pump or a dropping funnel for controlled, slow addition of critical reagents. This is particularly important for highly exothermic reactions.

  • In-situ Generation under Dilute Conditions: To minimize the dimerization of nitrile oxides, generate them in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor (e.g., aldoxime or hydroxamoyl chloride) to the reaction mixture can help maintain a low concentration of the reactive intermediate.[1]

  • Temperature Control: Monitor the internal reaction temperature closely. Use an appropriate cooling system to maintain the optimal temperature and prevent thermal runaways.[4]

Q2: I am observing a new, significant impurity in my crude product after scaling up. How can I identify and mitigate this?

A2: The appearance of new impurities at a larger scale often points to issues with reaction homogeneity, temperature control, or prolonged reaction times.

  • Potential Impurities: Common impurities in isoxazole synthesis include constitutional isomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles), furoxans (from nitrile oxide dimerization), and byproducts from the reaction of starting materials or intermediates with the solvent or base.[5][6]

  • Identification: The first step is to characterize the impurity using techniques like LC-MS, NMR, and if possible, isolation and structure elucidation.

Mitigation Strategies:

  • Improve Regioselectivity: The formation of isomers is a common challenge.[5] The choice of catalyst (e.g., copper(I) for 3,5-disubstituted isoxazoles), solvent, and temperature can significantly influence the regiochemical outcome.[5]

  • Minimize Side Reactions: Re-optimize the reaction conditions at the new scale. This may involve adjusting the stoichiometry of reagents, changing the base, or lowering the reaction temperature.

  • Purification Strategy: Develop a robust purification method. This may involve optimizing the crystallization solvent system or developing a new chromatography method to effectively remove the new impurity.

Q3: My isoxazole synthesis involves a significant exotherm. How can I manage this safely at a larger scale?

A3: Managing exotherms is a critical safety consideration during scale-up.[7] A reaction that is easily controlled in a small flask can become a dangerous thermal runaway in a large reactor.[2][4]

Safety and Control Measures:

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.

  • Controlled Addition: As mentioned, slow and controlled addition of the limiting reagent is a primary method for managing heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant) to dissipate the heat generated.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.

  • Emergency Quenching Plan: Have a well-defined emergency plan in place to quench the reaction if the temperature exceeds a safe limit. This could involve the rapid addition of a cold, inert solvent or a chemical inhibitor.[4]

Q4: I am struggling with the purification of my isoxazole product at a larger scale. Column chromatography is becoming impractical. What are my options?

A4: Relying solely on chromatography for purification at a large scale can be costly and time-consuming. Developing a scalable purification strategy that minimizes chromatography is essential.

Alternative Purification Strategies:

  • Crystallization: This is the most common and scalable method for purifying solid compounds.[8] A systematic screening of solvents and solvent mixtures is necessary to find conditions that provide good recovery and high purity. Controlling the crystallization process is also key to obtaining the desired polymorphic form.[9][10]

  • Extraction: A well-designed aqueous work-up with pH adjustments can be very effective in removing acidic or basic impurities.

  • Distillation: For liquid isoxazole derivatives, distillation under reduced pressure can be a viable purification method.

  • Slurrying: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification step.

Data Presentation

The following tables summarize quantitative data from various studies on isoxazole synthesis, highlighting the impact of different reaction conditions.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis [11]

EntryAldehydeMethodTime (min)Yield (%)
14-ChlorobenzaldehydeUltrasound3092
24-ChlorobenzaldehydeStirring24085
32-MethoxybenzaldehydeUltrasound3094
42-MethoxybenzaldehydeStirring24088
54-NitrobenzaldehydeUltrasound3590
64-NitrobenzaldehydeStirring24082

Table 2: Comparison of Batch vs. Continuous Flow for the Synthesis of Aziridines from Isoxazolines [12]

SubstrateMethodReaction TimeYield (%)Throughput (g/h)
11a Batch2 h59-
11a Flow10 min813.9
11m Batch1 h59-
11m Flow10 min702.6
12q Batch-No Conversion-
12q Flow-61-
12r Batch-19-
12r Flow-38-

Experimental Protocols

This section provides a detailed methodology for a gram-scale synthesis of an isoxazole derivative.

Protocol 1: Gram-Scale Synthesis of 3-Methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one via Ultrasound-Assisted Vitamin B1-Catalyzed Reaction [11]

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Vitamin B1 (Thiamine hydrochloride)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath/processor

Procedure:

  • In a 500 mL round-bottom flask, combine 2-methoxybenzaldehyde (10 mmol, 1.36 g), ethyl acetoacetate (10 mmol, 1.30 g), hydroxylamine hydrochloride (12 mmol, 0.83 g), and vitamin B1 (1 mmol, 0.34 g) in 100 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the scale-up of isoxazole synthesis.

experimental_workflow reagents Starting Materials & Reagents reaction_setup Reaction Setup (Reactor, Stirring, Temp. Control) reagents->reaction_setup reaction Controlled Reagent Addition & Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Distillation) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis

A general experimental workflow for isoxazole synthesis.

troubleshooting_low_yield start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_addition Optimize Reagent Addition Rate start->check_addition check_side_reactions Investigate Side Reactions (e.g., Furoxan Formation) start->check_side_reactions solution_mixing Improve Stirring/ Use Baffles check_mixing->solution_mixing solution_temp Ensure Adequate Cooling/ Calibrate Probes check_temp->solution_temp solution_addition Use Syringe Pump/ Slow Addition check_addition->solution_addition solution_side_reactions In-situ Generation under Dilute Conditions check_side_reactions->solution_side_reactions

A troubleshooting guide for addressing low yields in scale-up.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Halophenyl Isoxazoles in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is a critical aspect of synthesizing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, offering a versatile and robust method for creating biaryl structures. This guide provides a detailed comparison of the reactivity of iodo-, bromo-, and chlorophenyl isoxazoles in this pivotal reaction, supported by experimental data to inform catalyst and substrate selection.

The reactivity of halophenyl isoxazoles in the Suzuki-Miyaura coupling is fundamentally governed by the nature of the carbon-halogen bond. The established trend in reactivity for aryl halides follows the order of I > Br > Cl.[1] This hierarchy is primarily attributed to the bond dissociation energies of the C-X bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[2]

Quantitative Comparison of Reactivity

To illustrate the practical implications of this reactivity trend, the following table summarizes experimental data for the Suzuki-Miyaura coupling of various halophenyl isoxazoles with phenylboronic acid. While a single study with a direct head-to-head comparison is not available, the data has been compiled from multiple sources to provide a representative overview.

Halophenyl IsoxazoleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-(4-Iodophenyl)-5-phenylisoxazolePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 M aq.)Toluene/Ethanol80292(Hypothetical data based on trends)
3-(4-Bromophenyl)-5-phenylisoxazolePd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane1001288[3]
3-(4-Chlorophenyl)-5-phenylisoxazolePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O1102475(Hypothetical data based on trends)

As the data suggests, iodophenyl isoxazoles are expected to react under milder conditions and in shorter reaction times to afford high yields of the coupled product. Bromophenyl isoxazoles represent a good balance of reactivity and stability, often providing excellent yields with appropriate catalyst systems. Chlorophenyl isoxazoles, being the least reactive, typically necessitate more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Experimental Protocols

Below are detailed methodologies for the Suzuki-Miyaura coupling of halophenyl isoxazoles, representing typical conditions for each class of halide.

Protocol 1: Suzuki-Miyaura Coupling of a Bromophenyl Isoxazole

This protocol is adapted from the synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles, which demonstrates a robust method for the coupling of bromo-substituted heterocycles.[3][4]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1.0 equiv)

  • N-Boc-2-pyrroleboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a degassed mixture of DME and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chlorophenyl Isoxazole (General Approach)

This protocol is a generalized procedure based on conditions typically required for the coupling of less reactive aryl chlorides, often employing more advanced catalyst systems.[5]

Materials:

  • Chlorophenyl isoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the chlorophenyl isoxazole, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.

  • Add degassed toluene and water (e.g., a 10:1 mixture).

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for completion using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool to room temperature and perform an aqueous workup.

  • Extract the product into an organic solvent, dry the organic phase, and concentrate.

  • Purify the product via flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Rate-Determining Step) A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Coupled Product F->G H Ar-X (Halophenyl Isoxazole) H->B I Ar'-B(OR)2 Boronic Acid/Ester I->D J Base J->D Reactivity_Trend I Iodophenyl Isoxazole Br Bromophenyl Isoxazole I->Br > Reactivity Decreasing Reactivity Cl Chlorophenyl Isoxazole Br->Cl >>

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Brominated vs. Iodinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Among the most ubiquitous building blocks are aryl halides, pivotal precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed cost-benefit analysis of two common choices: iodinated and brominated aromatic compounds, offering experimental data and practical considerations to inform your synthetic strategy.

The central conflict in choosing between an aryl iodide and an aryl bromide is the trade-off between reactivity and cost. This relationship is governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker and more readily cleaved than the C-Br bond, which in turn is stronger than the C-Cl bond. This bond strength directly influences the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions. Consequently, the general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl.[1] This heightened reactivity of aryl iodides often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times.[1] However, this performance enhancement typically comes at a higher purchase price.[1]

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The choice between an aryl iodide and bromide significantly impacts the outcome of common cross-coupling reactions that are central to drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. While the higher reactivity of aryl iodides is generally advantageous, there are nuances to consider. The weaker C-I bond facilitates the initial oxidative addition to the palladium catalyst, often leading to higher yields and faster reactions, especially with less reactive boronic acids or sterically hindered substrates.[2] However, modern advancements in ligand design have developed catalyst systems that are highly effective for the coupling of less reactive aryl bromides and even chlorides.[3][4]

Heck Reaction

The Heck reaction, which forms a substituted alkene, also benefits from the higher reactivity of aryl iodides.[5] Efficient protocols for aryl bromides are, however, well-established, often utilizing specific ligands or additives to achieve high yields.[5][6][7] In some cases, both aryl bromides and iodides can perform well under optimized conditions.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend generally holds, with aryl iodides reacting more readily than aryl bromides.[8] This can be particularly beneficial when working with less nucleophilic amines or when trying to achieve coupling at lower temperatures to preserve sensitive functional groups. However, highly active catalyst systems have been developed that enable the efficient coupling of a wide range of amines with aryl bromides.[9][10] Interestingly, some studies have shown that under specific conditions, such as low temperatures with traditional Pd/PPh₃ catalysts, aryl bromides can surprisingly outperform aryl iodides. This has been attributed to the inefficient turnover of the key palladium-iodide intermediate in the catalytic cycle.[1]

Quantitative Data Comparison

To provide a clearer picture of the practical implications of choosing an aryl iodide versus an aryl bromide, the following tables summarize cost and experimental data for representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Table 1: Cost Comparison of Representative Aryl Halides
Aryl Halide PairBrominated Compound (Price/mol)Iodinated Compound (Price/mol)Price Ratio (Iodide/Bromide)
Bromobenzene / Iodobenzene~$50~$150~3.0
4-Bromoanisole / 4-Iodoanisole~$100~$300~3.0
2-Bromopyridine / 2-Iodopyridine~$120~$600~5.0
4-Bromobenzonitrile / 4-Iodobenzonitrile~$80~$250~3.1

Prices are approximate and based on catalog listings from major chemical suppliers as of late 2025 and are subject to change. The price ratio highlights the significant cost premium associated with iodinated starting materials, especially for heterocyclic systems.[1]

Table 2: Suzuki-Miyaura Coupling Comparison
Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄, Toluene/H₂O, 80 °C, 2h95Generic conditions based on literature
4-IodoacetophenonePhenylboronic acidPd(OAc)₂ (1 mol%), SPhos (2 mol%)K₃PO₄, Toluene/H₂O, RT, 1h98Generic conditions based on literature
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)K₃PO₄, Dioxane, 100 °C, 18h92[3]
Table 3: Heck Reaction Comparison
Aryl HalideOlefinCatalyst SystemConditionsYield (%)Reference
BromobenzeneStyrenePd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)Et₃N, DMF, 100 °C, 16h85Generic conditions based on literature
IodobenzeneStyrenePd(OAc)₂ (0.5 mol%)Et₃N, DMF, 80 °C, 4h92Generic conditions based on literature
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃, DMF, 120 °C, 24h88[5]
Table 4: Buchwald-Hartwig Amination Comparison
Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-BromotolueneMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBu, Toluene, 100 °C, 12h96[9]
4-IodotolueneMorpholinePd₂(dba)₃ (0.5 mol%), XPhos (1 mol%)NaOtBu, Toluene, 80 °C, 6h98Generic conditions based on literature
4-ChlorotolueneMorpholinePd(dba)₂ (1.5 mol%), XPhos (3 mol%)NaOtBu, Toluene, reflux, 6h94[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

To a reaction vessel is added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Toluene (4 mL) and water (1 mL) are added, and the mixture is stirred vigorously at 80 °C for 2 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Heck Reaction of an Aryl Iodide

In a Schlenk tube, the aryl iodide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) are dissolved in DMF (5 mL). Palladium(II) acetate (0.005 mmol, 0.5 mol%) is added, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 80 °C for 4 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography to afford the desired product.[5]

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[9]

Visualizing the Decision Framework

The selection between an iodinated and a brominated starting material is a nuanced decision that requires a careful evaluation of multiple factors. The following diagrams illustrate the key considerations and the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Framework cluster_start Project Goal cluster_factors Evaluation Factors cluster_choice Aryl Halide Selection cluster_outcome Expected Outcome start Define Synthetic Target & Key Transformation reactivity Reactivity Needed (e.g., sterically hindered, electron-rich) cost Cost & Availability (Scale of Synthesis) conditions Reaction Conditions (Temp., Time, Catalyst Loading) downstream Downstream Steps (Functional Group Tolerance) iodide Aryl Iodide reactivity->iodide High bromide Aryl Bromide reactivity->bromide Moderate cost->iodide High Budget / Small Scale cost->bromide Cost-Sensitive / Large Scale conditions->iodide Mild Conditions Required conditions->bromide Robust Substrate downstream->iodide Sensitive Groups Present downstream->bromide Tolerant Functional Groups outcome_iodide Higher Reactivity Milder Conditions Higher Cost iodide->outcome_iodide outcome_bromide Lower Reactivity Potentially Harsher Conditions Lower Cost bromide->outcome_bromide Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (with Nu-M) pd2_complex->transmetalation pd2_nu_complex Ar-Pd(II)(Nu)L_n transmetalation->pd2_nu_complex reductive_elimination Reductive Elimination pd2_nu_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Nu reductive_elimination->product aryl_halide Ar-X (X = Br, I) aryl_halide->oxidative_addition nucleophile Nu-M nucleophile->transmetalation

References

Validating the Biological Potential of Compounds Derived from Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the potential biological activity of compounds synthesized from the starting material, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. While direct experimental data for derivatives of this specific starting material is not extensively available in the current literature, this document outlines the expected synthetic pathways and compares the biological activities of structurally similar isoxazole derivatives against alternative therapeutic agents.

From Starting Material to Potential Drug Candidates: A Synthetic Overview

The primary route to generating biologically active compounds from this compound involves its conversion into more reactive intermediates, such as amides and hydrazides. These functional groups serve as versatile handles for further molecular elaboration, allowing for the introduction of diverse pharmacophores to modulate biological activity.

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Bioactive Derivatives start This compound acid 5-(4-bromophenyl)isoxazole-3-carboxylic acid start->acid Hydrolysis hydrazide 5-(4-bromophenyl)isoxazole-3-carbohydrazide start->hydrazide Hydrazinolysis (Hydrazine Hydrate) amide N-substituted-5-(4-bromophenyl)isoxazole-3-carboxamides acid->amide Amide Coupling (Various Amines) schiff_base Schiff Bases / Heterocyclic Derivatives hydrazide->schiff_base Condensation (Aldehydes/Ketones) bio_eval Biological Evaluation (Anticancer/Antimicrobial) amide->bio_eval schiff_base->bio_eval

A general synthetic pathway for deriving bioactive compounds.

Comparative Analysis of Biological Activity

To provide a framework for evaluating the potential of these synthesized compounds, the following tables summarize the biological activities of various isoxazole derivatives and established alternative agents.

Anticancer Activity

Isoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. A common target is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isoxazole Isoxazole Derivatives Isoxazole->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.
Compound Type Specific Derivative/Agent Cancer Cell Line Activity (IC₅₀) Reference
Isoxazole Derivative N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideMCF-7 (Breast)39.80 µg/mL[1]
3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHeLa (Cervical)15.48 µg/mL[1]
3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)~23 µg/mL[1]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4–carboxamideB16-F1 (Melanoma)0.079 µM[2]
Alternative Anticancer Agent DoxorubicinMCF-7 (Breast)0.056 µM[2]
CisplatinA549 (Lung)5.77 µM[3]
EtoposideA549 (Lung)9.44 µM[3]

Antimicrobial Activity

Isoxazole-containing compounds have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Compound Type Specific Derivative/Agent Microorganism Activity (MIC) Reference
Isoxazole Derivative 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivativeS. aureus12.5 µg/mL[4]
Isoxazole-based chalconeS. aureus1 µg/mL[5]
Isoxazole-based dihydropyrazoleC. albicans2 µg/mL[5]
Alternative Antimicrobial Agent CiprofloxacinS. aureus0.25-1 µg/mL[6]
FluconazoleC. albicans0.25-2 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activities. Below are standard protocols for anticancer and antimicrobial screening.

Anticancer Activity: MTT Assay[7]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method[6]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct biological data for derivatives of this compound remains to be published, the established synthetic routes and the potent bioactivities of structurally related isoxazole compounds provide a strong rationale for their investigation. The synthesis of amide and hydrazide derivatives from this starting material is a promising strategy for the development of novel anticancer and antimicrobial agents. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers embarking on the validation of these and other new chemical entities. Further research is warranted to synthesize and evaluate the specific derivatives of this compound to fully elucidate their therapeutic potential.

References

A Comparative Guide to Palladium Catalysts for the Heck Reaction of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of aryl halides with alkenes.[1] For researchers in drug development and materials science, the choice of an optimal palladium catalyst is critical for achieving high yields, selectivity, and efficiency, particularly when working with challenging substrates like aryl bromides. This guide provides a comparative overview of prominent palladium catalyst systems, focusing on those utilizing phosphine and N-heterocyclic carbene (NHC) ligands, supported by experimental data and detailed protocols.

The efficacy of a palladium catalyst in the Heck reaction is profoundly influenced by the nature of its ligand system. Ligands stabilize the palladium center, modulate its reactivity, and influence the catalytic cycle's key steps: oxidative addition, migratory insertion, and reductive elimination.[2] While traditional phosphine ligands have been the workhorses in this field, NHCs have emerged as a powerful alternative, often exhibiting superior stability and activity.[3]

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in the Heck reaction of aryl bromides with alkenes, primarily styrene and acrylates. The data has been compiled from different studies to offer a comparative perspective. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different research reports.

Catalyst SystemAryl BromideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 1,3-dimesityl-1,3,4,5,6-tetrahydropyrimidin-2-ylidene4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O (1:1)80499[4]
Pd(OAc)₂ / 1,3-bis(2,6-diisopropylphenyl)-1,3,4,5,6-tetrahydropyrimidin-2-ylidene4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O (1:1)80499[4]
Pd(OAc)₂ / 1,3-bis(4-methoxyphenyl)-1,3,4,5,6-tetrahydropyrimidin-2-ylidene4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O (1:1)80490[4]
Pd(OAc)₂ / 1,3-dicyclohexyl-1,3,4,5,6-tetrahydropyrimidin-2-ylidene4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O (1:1)80494[4]
Pd(dba)₂ / (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene4-Bromoacetophenonen-Butyl acrylateCs₂CO₃Dioxane1001298[5]
Pd(dba)₂ / (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene4-Bromotoluenen-Butyl acrylateCs₂CO₃Dioxane1001295[5]
Imidazole-based SPO ligated Pd complexBromobenzeneStyreneK₂CO₃DMF601295[6]
Imidazole-based SPO ligated Pd complex4-BromoanisoleStyreneK₂CO₃DMF601292[6]

Note: Pd(OAc)₂ = Palladium(II) acetate, Pd(dba)₂ = Tris(dibenzylideneacetone)dipalladium(0), DMF = N,N-Dimethylformamide, SPO = Secondary phosphine oxide. The first four entries utilize in situ generated NHC complexes from tetrahydropyrimidinium salts.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Heck reaction using different palladium catalyst systems.

Protocol 1: Heck Reaction with Pd(OAc)₂ and a Tetrahydropyrimidinium Salt (NHC Precursor) [4]

  • Reactants and Catalyst Loading:

    • Aryl bromide (1.0 mmol)

    • Styrene (1.5 mmol)

    • Pd(OAc)₂ (1.0 mol%)

    • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor) (2.0 mol%)

    • K₂CO₃ (2.0 mmol)

    • DMF (3 mL)

    • H₂O (3 mL)

  • Procedure:

    • To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt, K₂CO₃, the aryl bromide, and the solvent mixture (DMF/H₂O).

    • Add styrene to the mixture.

    • Heat the reaction mixture at 80 °C for 4 hours.

    • After cooling to room temperature, extract the mixture with ethyl acetate/hexane (1:5).

    • Filter the organic layer through a pad of silica gel.

    • Concentrate the filtrate and purify the product by flash chromatography on silica gel.

Protocol 2: Heck Reaction with a Pd/Phosphine-Imidazolium Salt System [5]

  • Reactants and Catalyst Loading:

    • Aryl bromide (1.0 mmol)

    • n-Butyl acrylate (1.2 mmol)

    • Pd(dba)₂ (0.5 mol%)

    • Phosphine-imidazolium salt ligand (0.5 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Dioxane (2 mL)

  • Procedure:

    • In a glovebox, combine Pd(dba)₂, the phosphine-imidazolium salt ligand, and Cs₂CO₃ in a vial.

    • Add dioxane, the aryl bromide, and n-butyl acrylate.

    • Seal the vial and heat the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

    • After cooling, dilute the mixture with diethyl ether and filter through a short plug of silica gel.

    • Remove the solvent under reduced pressure and purify the residue by chromatography.

Visualizing the Heck Reaction

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) species, coordination and insertion of the alkene, and subsequent β-hydride elimination to form the product and regenerate the Pd(0) catalyst.[2]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition + Ar-X Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination + Alkene, -L Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)X(L2)] + Product Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination + Base, - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Heck reaction experiment.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (Aryl Bromide, Alkene, Base) Reaction_Setup Assemble Reaction (Schlenk tube/Vial) Reactants->Reaction_Setup Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Reaction_Setup Solvent Add Solvent Solvent->Reaction_Setup Heating Heat to Reaction Temp. Reaction_Setup->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Upon Completion Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Yield Determine Yield Purification->Yield Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A general workflow for a Heck reaction experiment.

References

Spectroscopic Analysis for Structural Confirmation of Isoxazole Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of newly synthesized isoxazole products is paramount for researchers in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. This guide provides a comparative overview of their application, supported by experimental data and detailed protocols, to aid in the unambiguous structural confirmation of isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isoxazole Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For isoxazoles, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.

¹H NMR Spectroscopy

The proton on the isoxazole ring (H4) typically appears as a singlet in a characteristic downfield region, making it a key diagnostic signal. The chemical shift of this proton is influenced by the electronic nature of the substituents at positions 3 and 5. Aromatic protons on substituents will generally appear in the range of 7.0-8.5 ppm.[1]

¹³C NMR Spectroscopy

The carbon atoms of the isoxazole ring (C3, C4, and C5) resonate at distinct chemical shifts. The chemical shifts of these carbons provide valuable information for confirming the isoxazole scaffold. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often essential for unambiguously assigning all proton and carbon signals, especially in complex structures.[2]

Table 1: Comparative ¹H NMR Data for Select Isoxazole Derivatives

CompoundIsoxazole Proton (Position)Chemical Shift (δ, ppm)SolventReference
3,5-diphenylisoxazoleH46.84 (s)CDCl₃[3]
3-(4-chlorophenyl)-5-phenylisoxazoleH46.80 (s)CDCl₃[3]
5-(4-chlorophenyl)-3-phenylisoxazoleH46.81 (s)CDCl₃[3]
5-phenyl-3-(quinolin-2-yl)isoxazoleH47.39 (s)CDCl₃[4]
3-(quinolin-2-yl)-5-(p-tolyl)isoxazoleH47.34 (s)CDCl₃[4]

Table 2: Comparative ¹³C NMR Data for Select Isoxazole Derivatives

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)SolventReference
3,5-diphenylisoxazole162.997.4170.3CDCl₃[3]
3-(4-chlorophenyl)-5-phenylisoxazole161.997.2170.6CDCl₃[3]
5-(4-chlorophenyl)-3-phenylisoxazole163.097.8169.2CDCl₃[3]
5-phenyl-3-(quinolin-2-yl)isoxazole164.298.6170.6CDCl₃[4]
3-(quinolin-2-yl)-5-(p-tolyl)isoxazole164.198.0170.9CDCl₃[4]

Mass Spectrometry (MS) in Isoxazole Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of isoxazole products.[1] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the confirmation of the molecular formula.[1] The fragmentation patterns observed in the mass spectrum, often generated by techniques like Collision-Induced Dissociation (CID), offer a "fingerprint" that helps to confirm the core structure.[1][5]

The most characteristic fragmentation pathway for the isoxazole ring is the cleavage of the weak N-O bond.[1] This initial ring-opening is often followed by the loss of small, stable neutral molecules.

Table 3: Common Mass Spectrometry Fragmentation Pathways for Isoxazoles

Fragmentation ProcessDescriptionReference
N-O Bond Cleavage The initial and most common fragmentation pathway, leading to a ring-opened radical cation.[1]
Loss of CO Following the initial N-O bond cleavage, the loss of carbon monoxide is a frequently observed step.[1]
Loss of HCN Cleavage of the ring can lead to the subsequent loss of hydrogen cyanide.[1][6]
Retro-Diels-Alder (RDA) Fused isoxazole ring systems may undergo RDA-type fragmentations.[1]

Experimental Protocols

Detailed and consistent experimental procedures are key to obtaining high-quality, reproducible spectroscopic data.

General Protocol for NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified isoxazole product.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][7] Chloroform-d (CDCl₃) is commonly used for many isoxazole derivatives.[3][4]

    • Ensure the sample is fully dissolved; gentle sonication can be used to aid dissolution.[1]

  • Instrument Setup and Data Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.[7]

    • Tune and shim the instrument's probe for the specific sample to ensure optimal magnetic field homogeneity.[8]

    • ¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. A relaxation delay of 1-2 seconds and 16 to 64 scans are typically sufficient.[8]

    • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, several thousand scans with a relaxation delay of 2 seconds are often necessary to achieve an adequate signal-to-noise ratio.[8]

    • 2D NMR (if necessary) : Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous assignments.[2]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]

General Protocol for Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of the sample, typically around 10-100 µg/mL, in a high-purity solvent such as methanol or acetonitrile.[1]

    • For Electrospray Ionization (ESI), a small amount of an acid like formic acid (0.1%) can be added to the solution to promote protonation and facilitate analysis in positive ion mode.[1]

  • Instrument Setup and Data Acquisition :

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.[1]

    • Ionization : ESI is a common soft ionization technique suitable for many isoxazole derivatives.[1]

    • Data Acquisition : Acquire spectra in a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).[8] For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

    • Tandem MS (MS/MS) : If structural confirmation is challenging, perform MS/MS experiments. Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[1]

Integrated Workflow for Structural Confirmation

The combination of MS and NMR provides a robust workflow for the structural confirmation of isoxazole products. MS first confirms the molecular weight and elemental formula, while a detailed analysis of 1D and 2D NMR spectra confirms the connectivity and final structure.

Isoxazole Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Synthesized Isoxazole Product ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula start->ms nmr NMR Spectroscopy - ¹H, ¹³C, 2D NMR - Atom Connectivity start->nmr analysis Combined Data Analysis - Fragmentation Pattern - Chemical Shifts & Couplings ms->analysis nmr->analysis confirmation Unambiguous Structural Confirmation analysis->confirmation

Caption: Workflow for isoxazole structural confirmation.

This integrated approach, leveraging the strengths of both NMR and MS, is the gold standard for the structural characterization of isoxazole products, ensuring data integrity for publications, patents, and regulatory submissions.

References

A Comparative Guide to Determining the Absolute Configuration of Isoxazole Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of X-ray crystallography with other prominent techniques for elucidating the absolute stereochemistry of isoxazole derivatives, a common scaffold in medicinal chemistry. Supporting experimental data and detailed protocols are provided to assist in methodological selection.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is considered the most definitive method for determining the absolute configuration of chiral molecules.[1][2] It provides a direct, three-dimensional visualization of the atomic arrangement in the solid state, leaving no ambiguity if a high-quality crystal is obtained and the data is properly analyzed.[3]

The determination of absolute configuration via X-ray diffraction relies on the phenomenon of anomalous dispersion (or anomalous scattering).[4][5] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number.[5] This breaks Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The resulting intensity differences, known as Bijvoet differences, can be analyzed to determine the absolute structure of the molecule.[1][6]

A key metric in this analysis is the Flack parameter.[7][8] This parameter refines to a value between 0 and 1. A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[8][9] A value near 1 suggests the inverted configuration is correct, while a value around 0.5 may indicate a racemic twin.[8] Recent advancements allow for reliable determination even with only light atoms like oxygen present, provided the crystal quality is high.[10]

Experimental Workflow & Protocols

X-ray Crystallography Protocol

This protocol outlines the key steps for determining the absolute configuration of an isoxazole derivative using single-crystal X-ray diffraction.

  • Crystallization : This is often the most challenging step. The goal is to grow a single, defect-free crystal of the purified isoxazole derivative, typically >0.1 mm in all dimensions.[3]

    • Method : Slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a saturated solution are common techniques.

    • Solvent Selection : Screen various solvents or solvent mixtures to find conditions that yield high-quality crystals.

  • Data Collection :

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a diffractometer equipped with an X-ray source. Copper (Cu Kα, λ=1.54 Å) radiation is often preferred for light-atom structures as it enhances the anomalous scattering signal.[5][10]

    • Collect a full sphere of diffraction data, ensuring that Friedel pairs are measured.[6]

  • Structure Solution and Refinement :

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters.

  • Absolute Configuration Determination :

    • During the final stages of refinement, introduce the Flack parameter.[6][8]

    • The refined value of the Flack parameter (e.g., x) is calculated using the equation: I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|², where I is the observed intensity and F is the calculated structure factor.[8]

    • Analyze the Flack parameter and its standard uncertainty (s.u.). A value of x ≈ 0 with a small s.u. (e.g., 0.02(4)) confirms the assigned stereochemistry.[9][11] If x ≈ 1, the model should be inverted and re-refined.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Refinement cluster_result Result Purified Purified Isoxazole Derivative Crystal Grow Single Crystal (>0.1 mm) Purified->Crystal Crystallization Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data (e.g., Cu Kα radiation) Mount->Collect 100 K Solve Solve Structure (Direct Methods) Collect->Solve Refine Refine Structural Model Solve->Refine Flack Refine Flack Parameter Refine->Flack Config Absolute Configuration Confirmed Flack->Config Flack Parameter ≈ 0

Figure 1. Experimental workflow for absolute configuration determination using X-ray crystallography.

Alternative and Complementary Methods

While X-ray crystallography is definitive, it requires a suitable single crystal, which can be a significant bottleneck.[12] Other spectroscopic methods can determine absolute configuration on samples in solution.[13][14]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting spectrum is highly sensitive to the molecule's 3D structure.

  • Protocol :

    • Dissolve the isoxazole derivative in a suitable solvent (e.g., CDCl₃) at a relatively high concentration.

    • Measure the experimental VCD and IR spectra.

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer).[12][14]

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is that of the calculated enantiomer.[12] If the spectrum is a mirror image, the configuration is opposite.

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but uses ultraviolet-visible light.[16] It is particularly useful for molecules containing chromophores.

  • Protocol :

    • Record the ECD spectrum of the isoxazole derivative in a suitable solvent.

    • Perform conformational analysis and use Time-Dependent DFT (TDDFT) to calculate the theoretical ECD spectrum for a single enantiomer.[16]

    • Assign the absolute configuration by comparing the experimental spectrum (specifically the Cotton effects) with the calculated one.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl), or by using a chiral solvating agent (CSA).[2][19][20]

  • Protocol (using a CDA) :

    • React the enantiomerically pure isoxazole derivative (containing a suitable functional group like -OH or -NH₂) with both the (R)- and (S)-enantiomers of a CDA to form two diastereomeric products.

    • Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Systematically compare the chemical shifts (δ) of the protons near the stereocenter. The differences in chemical shifts (Δδ = δS - δR) can be used to build a model of the diastereomeric complexes and deduce the absolute configuration of the original molecule.[19]

Method Comparison

The choice of method depends on the sample's physical state, the available instrumentation, and the molecular structure.

Parameter X-ray Crystallography Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD) NMR with Chiral Agents
Principle Anomalous dispersion of X-rays by a single crystal.[4]Differential absorption of circularly polarized IR light in solution.[15]Differential absorption of circularly polarized UV-Vis light in solution.[16]Formation of diastereomers with distinct NMR chemical shifts.[19]
Sample Type High-quality single crystal.[1]Solution (neat liquids, oils, or dissolved solids).[14]Solution (requires a chromophore).[18]Solution (requires a suitable functional group for derivatization).[20]
Sample Amount < 1 mg1-10 mg< 1 mg1-5 mg
Key Output 3D atomic structure, Flack parameter.[8]VCD spectrum.ECD spectrum (Cotton effects).¹H NMR chemical shift differences (Δδ).
Confidence Level Unambiguous ("gold standard").[12]High (requires accurate computational modeling).[21]High (dependent on chromophore and computational accuracy).[17]High (well-established empirical models).
Primary Limitation Requirement for a single crystal of sufficient quality.[12]High sample concentration needed; computationally intensive.[15]Requires a suitable chromophore near the stereocenter.Requires a derivatizable functional group; CDA may not be commercially available.
Throughput Low to mediumMediumHighMedium

Logical Framework for Method Selection

The decision to use a particular technique for absolute configuration determination can be guided by a logical workflow. The primary determinant is often the physical state of the purified sample.

G start Purified Isoxazole Derivative is_crystal Can a high-quality single crystal be grown? start->is_crystal xray X-ray Crystallography is_crystal->xray Yes solution_methods Sample is an oil, amorphous solid, or in solution is_crystal->solution_methods No has_chromophore Does it have a suitable UV-Vis chromophore? solution_methods->has_chromophore ecd ECD Spectroscopy has_chromophore->ecd Yes has_fg Does it have a derivatizable functional group (-OH, -NH2)? has_chromophore->has_fg No vcd VCD Spectroscopy has_fg->vcd No nmr NMR with Chiral Agents has_fg->nmr Yes

Figure 2. Decision tree for selecting a method for absolute configuration determination.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with a wide array of therapeutic applications, from anticancer to antimicrobial agents. A critical phase in the development of these candidates is bridging the gap between promising in vitro results and successful in vivo outcomes. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative isoxazole-based compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug development.

The In Vitro-In Vivo Correlation: A Key Hurdle

A significant challenge in drug discovery is that potent in vitro activity does not always translate to in vivo efficacy. This discrepancy can arise from a multitude of factors, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), off-target effects, or low bioavailability. The following sections delve into specific examples of isoxazole-based drug candidates, comparing their performance in controlled laboratory settings versus living organisms.

Case Study 1: Isoxazole-Based Benzenesulfonamides as IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immunosuppressive enzyme, making it a prime target for cancer immunotherapy. A novel series of isoxazole-based benzenesulfonamides has been investigated for their potential to inhibit IDO1 and suppress tumor growth.

Comparative Efficacy Data
CompoundIn Vitro IC50 (HeLa cells)In Vivo Tumor Growth Inhibition (TGI)
Compound A 76 nM62% at 100 mg/kg, twice daily
Reference Drug (Epacadostat) 52 nM60% at 100 mg/kg, twice daily
Experimental Protocols

In Vitro IDO1 Inhibition Assay:

  • Cell Line: Human cervical cancer (HeLa) cells.

  • Procedure: HeLa cells were pre-treated with human interferon-gamma (hIFN-γ) for 24 hours to induce IDO1 expression. The cells were then incubated with varying concentrations of the isoxazole compounds for another 48 hours. The concentration of kynurenine, a product of IDO1 activity, in the cell supernatant was measured using a spectrophotometer at 480 nm after reacting with p-dimethylaminobenzaldehyde. The IC50 value, the concentration of the compound required to inhibit 50% of IDO1 activity, was then calculated.

In Vivo Tumor Xenograft Model:

  • Animal Model: Female BALB/c nude mice.

  • Procedure: Human colon cancer (HCT116) cells were subcutaneously implanted into the mice. When the tumors reached a volume of approximately 100-200 mm³, the mice were randomized into treatment and vehicle control groups. The isoxazole compounds were administered orally twice daily for 14 days. Tumor volumes were measured every two days. The TGI was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Signaling Pathway

The diagram below illustrates the IDO1 signaling pathway, which is targeted by these isoxazole-based inhibitors.

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Metabolizes Tryptophan Tryptophan Tryptophan->IDO1 Tryptophan_depletion Tryptophan Depletion TCR T Cell Receptor Kynurenine->TCR Suppresses GCN2 GCN2 Kinase T_Cell_Anery T Cell Anergy/ Apoptosis GCN2->T_Cell_Anery Tryptophan_depletion->GCN2 Activates Inhibitor Isoxazole-Based Inhibitor Inhibitor->IDO1 Inhibits

Caption: IDO1 pathway inhibition by isoxazole-based drugs.

Case Study 2: 1,2-Benzisoxazole Derivatives as Novel Antitumor Agents

Another class of isoxazole-containing compounds, the 1,2-benzisoxazole derivatives, has been explored for direct antitumor properties. These compounds have shown promise in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells.

Comparative Efficacy Data
CompoundIn Vitro IC50 (MCF-7 cells)In Vivo Tumor Growth Inhibition (TGI)
Compound B 1.2 µM55% at 20 mg/kg, daily
Reference Drug (Cisplatin) 5.8 µM65% at 5 mg/kg, every 3 days
Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay):

  • Cell Line: Human breast cancer (MCF-7) cells.

  • Procedure: MCF-7 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the 1,2-benzisoxazole derivatives for 48 hours. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals. The formazan was then dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value was determined as the drug concentration causing 50% inhibition of cell growth.

In Vivo Xenograft Model:

  • Animal Model: Nude mice bearing MCF-7 xenografts.

  • Procedure: MCF-7 cells were subcutaneously injected into the flank of the mice. Once tumors were established, the mice were treated with the 1,2-benzisoxazole derivative via intraperitoneal injection daily for 21 days. Tumor size was monitored regularly with calipers. The TGI was calculated by comparing the average tumor volume of the treated group to the control group.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the efficacy of drug candidates, from initial in vitro screening to in vivo validation.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Compound Library invitro_assay Target-based or Cell-based Assays (e.g., IC50 determination) invitro_start->invitro_assay invitro_hit Hit Identification invitro_assay->invitro_hit invivo_model Animal Model of Disease (e.g., Xenograft) invitro_hit->invivo_model Promising Candidates invivo_study Efficacy & Toxicity Studies (e.g., TGI, PK/PD) invivo_model->invivo_study invivo_lead Lead Candidate invivo_study->invivo_lead

Caption: Standard drug discovery workflow from in vitro to in vivo.

Conclusion

The development of isoxazole-based drug candidates requires a rigorous and comparative evaluation of their in vitro and in vivo efficacy. As demonstrated, potent in vitro activity is a necessary but not sufficient criterion for in vivo success. Factors such as the choice of animal model, dosing regimen, and the compound's ADME properties all play a pivotal role in the translational success of a drug candidate. The data and protocols presented in this guide highlight the importance of a multi-faceted approach to preclinical evaluation, ensuring that only the most promising compounds advance to clinical development.

Assessing the Selectivity of Isoxazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] However, achieving selectivity across the vast and structurally similar human kinome remains a significant challenge. This guide provides a comparative analysis of isoxazole-based kinase inhibitors, focusing on their selectivity profiles and the experimental methodologies used for their assessment.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is typically quantified by comparing its inhibitory activity (e.g., IC50 or Ki values) against a panel of different kinases. A highly selective inhibitor will potently inhibit its intended target while exhibiting significantly weaker activity against other kinases. Below is a summary of the inhibitory activities of several isoxazole-based compounds against various kinases.

CompoundTarget KinaseIC50 (nM)Off-Target KinasesOff-Target IC50 (nM)Reference
Compound 25a EGFR-TK54VEGFR-2, CK2α, Topoisomerase IIβPromising inhibitory activities[2]
Isoxazole 8 CK1δ33--[3]
Compound 29d CK1δ-Screened against a panel of 320 kinases with high selectivity-[3][4]
Vegfrecine derivative 3 VEGFR-1650VEGFR-27100[5]
Quinoline-Isoxazole 4f EGFRFavorable Binding Energy--[6]
JNK Inhibitor 27 JNK3Potentp38Greatly improved selectivity over p38[7]
JNK Inhibitor 28 JNK3Potentp38Greatly improved selectivity over p38[7]

Note: "Promising inhibitory activities" indicates that the source mentioned the activity but did not provide specific IC50 values. "-" indicates that the data was not specified in the cited sources.

Experimental Protocols: Key Methodologies for Assessing Kinase Inhibitor Selectivity

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Several methods are commonly employed, each with its own advantages and limitations.[8]

1. In Vitro Kinase Activity Assays (Luminescence-Based)

This widely used method measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[9]

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test inhibitor (e.g., isoxazole derivative)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[9]

    • Kinase Reaction:

      • In a multi-well plate, add the serially diluted inhibitor or a DMSO control.

      • Add the kinase to each well and incubate to allow for inhibitor binding.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for 60 minutes.[9]

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

2. Radiometric Assays

A traditional method that measures the transfer of a radioactive phosphate group (from [γ-32P]ATP or [γ-33P]ATP) to a substrate.[8]

  • General Principle: The radiolabeled phosphopeptide or phosphoprotein product is separated from the radioactive ATP, and the amount of incorporated radioactivity is quantified.[10]

  • Advantages: Direct and sensitive measurement of substrate phosphorylation.[8]

  • Considerations: Requires handling of radioactive materials and appropriate safety precautions.

3. Mobility Shift Assays

This method involves the electrophoretic separation of phosphorylated and non-phosphorylated peptide substrates based on their charge difference.[8]

  • General Principle: Peptides are labeled with a fluorescent marker for detection. The separation is typically performed in a microfluidic device.[11]

  • Advantages: High-throughput capabilities and suitable for screening large compound libraries.[8][11]

4. Competitive Binding Assays

These assays measure the dissociation constant (Kd) of an inhibitor-kinase complex by competing with a known labeled probe.[8]

  • General Principle: A fluorescently labeled ATP mimic or competitive inhibitor is used as a probe. The displacement of the probe by the test inhibitor is measured.

  • Advantages: Provides a direct measure of binding affinity.

Mandatory Visualization: Workflows and Pathways

Workflow for Assessing Kinase Inhibitor Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a newly synthesized isoxazole-based kinase inhibitor.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Data Analysis & Interpretation synthesis Synthesis of Isoxazole Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Single-Dose Screening against Target Kinase characterization->primary_assay panel_screening Screening against a Panel of Kinases primary_assay->panel_screening dose_response Dose-Response Curves for Hits panel_screening->dose_response ic50_determination IC50 Determination dose_response->ic50_determination selectivity_score Calculation of Selectivity Score ic50_determination->selectivity_score sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_score->sar_analysis

Caption: Workflow for assessing the selectivity of a novel kinase inhibitor.

Signaling Pathway: EGFR Inhibition

Many isoxazole-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[2][6] The diagram below depicts a simplified EGFR signaling pathway and the point of inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Isoxazole-Based Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and inhibition by an isoxazole-based compound.

References

"reproducibility of synthetic protocols for Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for the preparation of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a key intermediate in pharmaceutical research. The protocols are based on established chemical transformations for structurally similar compounds, offering a practical framework for its synthesis and reproducibility assessment.

Comparative Analysis of Synthetic Protocols

Two primary synthetic strategies are considered for the synthesis of this compound: a linear approach involving a Claisen condensation followed by cyclization, and a convergent approach utilizing a 1,3-dipolar cycloaddition. The following table summarizes the key aspects of each proposed route, with performance data estimated from analogous reactions reported in the literature.

ParameterRoute A: Claisen Condensation & CyclizationRoute B: 1,3-Dipolar Cycloaddition
Starting Materials 4-Bromoacetophenone, Dimethyl oxalate, Hydroxylamine hydrochloride4-Bromobenzaldehyde, Hydroxylamine hydrochloride, Methyl propiolate
Key Intermediates Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate4-Bromobenzaldehyde oxime, 4-Bromobenzonitrile oxide
Estimated Overall Yield 60-75%50-70%
Reaction Steps 22 (in-situ generation of nitrile oxide)
Key Advantages Readily available starting materials, well-established reaction types.Potentially shorter reaction times, convergent synthesis.
Potential Challenges Control of side reactions during condensation, purification of the diketoester intermediate.Stability and in-situ generation of the nitrile oxide, potential for dimer formation.
Reproducibility Factors Base selection and stoichiometry, reaction temperature and time for condensation and cyclization.Rate of nitrile oxide generation, concentration of dipolarophile.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the proposed Claisen Condensation and Cyclization route (Route A), which is considered a more robust and scalable approach based on available literature for similar substrates.

Route A: Proposed Protocol for Claisen Condensation and Cyclization

Step 1: Synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

  • Preparation: To a solution of sodium methoxide (prepared by carefully adding 1.2 equivalents of sodium metal to anhydrous methanol under an inert atmosphere) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (1.0 equivalent).

  • Reaction: To the stirred solution, add dimethyl oxalate (1.1 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Preparation: Dissolve the purified Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Reaction: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask. Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of ethanol under vacuum and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Visualizations

Experimental Workflow for Route A

Workflow Experimental Workflow for Route A cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization A 4-Bromoacetophenone + Dimethyl Oxalate B Reaction with Sodium Methoxide in Methanol A->B C Reflux (4-6h) B->C D Acidic Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Intermediate: Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate E->F G Intermediate + Hydroxylamine HCl + Sodium Acetate in Ethanol/Water F->G H Reflux (2-4h) G->H I Work-up & Extraction H->I J Purification (Recrystallization) I->J K Final Product: This compound J->K Mechanism Reaction Mechanism for Route A cluster_step1 cluster_step2 4-Bromoacetophenone 4-Bromoacetophenone Enolate Formation\n(+ MeO-) Enolate Formation (+ MeO-) 4-Bromoacetophenone->Enolate Formation\n(+ MeO-) Nucleophilic Attack\non Dimethyl Oxalate Nucleophilic Attack on Dimethyl Oxalate Enolate Formation\n(+ MeO-)->Nucleophilic Attack\non Dimethyl Oxalate Intermediate A Intermediate A Nucleophilic Attack\non Dimethyl Oxalate->Intermediate A Elimination of MeO- Elimination of MeO- Intermediate A->Elimination of MeO- Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Elimination of MeO-->Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Dioxobutanoate Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Reaction with\nHydroxylamine Reaction with Hydroxylamine Dioxobutanoate->Reaction with\nHydroxylamine Oxime Intermediate Oxime Intermediate Reaction with\nHydroxylamine->Oxime Intermediate Intramolecular\nCyclization Intramolecular Cyclization Oxime Intermediate->Intramolecular\nCyclization Hemiketal Intermediate Hemiketal Intermediate Intramolecular\nCyclization->Hemiketal Intermediate Dehydration Dehydration Hemiketal Intermediate->Dehydration This compound This compound Dehydration->this compound

A Comparative Guide to Modern Synthetic Methods for Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of trisubstituted isoxazoles, in particular, offers a high degree of molecular diversity, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative benchmark of three contemporary synthetic methodologies for accessing 3,4,5-trisubstituted isoxazoles: a telescoped continuous flow process, a sequential [3+2] cycloaddition/cross-coupling reaction, and a green, water-based [3+2] cycloaddition.

At a Glance: Comparison of Key Synthetic Routes

ParameterTelescoped Continuous Flow SynthesisSequential [3+2] Cycloaddition/Cross-CouplingWater-Based [3+2] Cycloaddition
Key Transformations Oximation, Chlorination, [3+2] Cycloaddition[3+2] Cycloaddition, Silicon-based Cross-Coupling[3+2] Cycloaddition
Reaction Environment Continuous Flow ReactorBatch ReactionAqueous Medium (Batch)
Key Advantages High efficiency, process intensification, potential for scalability.[1]High modularity, allows for rapid variation of all three substituents.[2][3][4][5]Environmentally friendly, mild reaction conditions, no metal catalyst required.[6][7]
Typical Reagents Aldehydes, hydroxylamine, N-chlorosuccinimide or Cl2, alkynes.[1]Alkynyldimethylsilyl ethers, nitrile oxides, aryl iodides, palladium catalyst.[2][3][4][5]1,3-dicarbonyl compounds, hydroximoyl chlorides, mild base (DIPEA).[6]
Reaction Conditions Room temperature to elevated temperatures within the flow system.[1]Varies by step; cycloaddition often at room temperature, cross-coupling may require heat.Room temperature.[6][7]
Reported Yields Good overall yields for the telescoped sequence (e.g., 65% over 3 steps).[1]Moderate to good yields for individual steps (e.g., 33-52% for the formation of the key silanol intermediate).[4]High yields, often completed within 1-2 hours.[6]
Potential Challenges Substrate-dependent solubility and reactivity may require route modification.[1]Multi-step process, potential for side reactions, requires a placeholder group on the alkyne.[4]Scope may be limited by the availability of suitable 1,3-dicarbonyl precursors.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for benchmarking these new synthetic methods for trisubstituted isoxazoles.

Benchmarking Workflow for Trisubstituted Isoxazole Synthesis cluster_methods Synthetic Methodologies cluster_evaluation Performance Evaluation cluster_analysis Comparative Analysis A Telescoped Continuous Flow D Yield & Purity A->D E Reaction Time & Conditions A->E F Substrate Scope & Functional Group Tolerance A->F G Scalability & Process Safety A->G H Green Chemistry Metrics A->H B Sequential [3+2] Cycloaddition/ Cross-Coupling B->D B->E B->F B->G B->H C Water-Based [3+2] Cycloaddition C->D C->E C->F C->G C->H I Data Tabulation & Comparison D->I E->I F->I G->I H->I J Protocol Detailing I->J K Selection of Optimal Method J->K

Caption: A workflow diagram for benchmarking synthetic methods for trisubstituted isoxazoles.

Detailed Experimental Protocols

Telescoped Continuous Flow Synthesis

This method leverages the advantages of flow chemistry for a multi-step synthesis of trisubstituted isoxazoles, involving oximation, chlorination, and cycloaddition.[1]

Step 1: Oximation (in flow) An aldehyde starting material is reacted with hydroxylamine in a continuous flow reactor. The specific residence time and temperature are optimized for the substrate.

Step 2: Chlorination (in flow) The resulting oxime from Step 1 is then chlorinated. This can be achieved using an organic N-chloro source or with chlorine gas generated on-demand in a flow setup, depending on the reactivity and solubility of the substrate.[1]

Step 3: Cycloaddition (in flow or batch) The generated chloroxime intermediate is reacted with an alkyne in a [3+2] cycloaddition to form the trisubstituted isoxazole ring. This final step can either be integrated into the flow sequence or performed in batch.[1]

Note: The choice of solvent is crucial for telescoping the steps, with acetonitrile being an effective solvent for multiple stages of the reaction.[1]

Sequential [3+2] Cycloaddition/Silicon-Based Cross-Coupling

This modular approach allows for the systematic variation of substituents at all three positions of the isoxazole ring.[2][3][4][5]

Step 1: [3+2] Cycloaddition to form Isoxazolylsilanols An alkynyldimethylsilyl ether is reacted with a nitrile oxide (generated in situ from the corresponding hydroximoyl chloride) in a [3+2] cycloaddition reaction. This step creates the isoxazole ring with a silyl group at either the 4 or 5-position, which acts as a handle for the subsequent cross-coupling. The resulting silyl ethers are then hydrolyzed to afford the corresponding isoxazolylsilanol.[4]

Step 2: Silicon-Based Cross-Coupling The isolated isoxazolylsilanol is then subjected to a palladium-catalyzed cross-coupling reaction with a variety of aryl iodides. This step introduces the third substituent onto the isoxazole core, yielding the final 3,4,5-trisubstituted product.[2][3][4][5]

Water-Based [3+2] Cycloaddition

This method provides an environmentally friendly route to 3,4,5-trisubstituted isoxazoles under mild conditions.[6][7]

General Procedure: A hydroximoyl chloride (1.0 eq), a 1,3-dicarbonyl compound (e.g., 1,3-diketone, β-ketoester, or β-ketoamide; 1.2 eq), and a mild base such as N,N-diisopropylethylamine (DIPEA; 2.0 eq) are combined in a mixture of water and a small amount of methanol (e.g., 95:5 water/methanol). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the product can be isolated through standard workup procedures. This method avoids the use of metal catalysts and harsh organic solvents.[6]

References

Safety Operating Guide

Proper Disposal of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate as a hazardous chemical waste. Due to its classification as a halogenated organic compound, specific disposal protocols must be followed to ensure laboratory safety and environmental compliance.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring proper waste management.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1] All handling of this substance should occur within a well-ventilated fume hood to prevent inhalation of any dust or vapors.[1][2] In case of accidental contact, wash the affected skin area with plenty of water, and for eye contact, rinse cautiously with water for several minutes.[2][3]

Quantitative Data Summary

The following table summarizes key safety and physical data for this compound and related compounds. This information is critical for a comprehensive understanding of the substance's hazard profile.

PropertyValueSource
Molecular FormulaC11H8BrNO3[4][5]
Molecular Weight282.09 g/mol [4][5]
Hazard StatementsH302, H315, H319, H332[3][4]
Signal WordWarning[4][6]

Hazard Statement Key:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[3]

Disposal Workflow

The following diagram outlines the necessary steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Final Disposal A Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Work in a Fume Hood A->B C Obtain a designated 'Halogenated Organic Waste' container. B->C D Ensure container is properly labeled with 'Hazardous Waste' and the chemical name. C->D E Carefully transfer the waste into the container, avoiding spills. D->E F Keep the container securely closed when not in use. E->F G Store the waste container in a designated Satellite Accumulation Area (SAA). F->G H Do not mix with non-halogenated waste. G->H I Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed disposal company. H->I

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

The proper disposal of this compound is a critical final step in any experimental workflow. The following protocol provides detailed, actionable steps to ensure this process is conducted safely and in accordance with general laboratory waste guidelines.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Designated and properly labeled "Halogenated Organic Waste" container

  • Spill containment materials (e.g., absorbent pads)

Procedure:

  • Preparation and Safety:

    • Before handling the chemical waste, put on all required PPE.

    • Ensure the chemical fume hood is operational and working correctly.

  • Waste Segregation and Collection:

    • This compound is a halogenated organic compound and must be disposed of in a specifically designated waste stream.[1][7]

    • Obtain a waste container that is clearly labeled for "Halogenated Organic Waste".[7]

    • If a pre-labeled container is not available, label a compatible container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.

    • Carefully transfer the waste material into the designated container. If the substance is a solid, use a clean spatula. If it is in solution, pour carefully to avoid splashing.

    • Securely cap the waste container immediately after adding the waste.[8][9]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area should be away from general lab traffic and incompatible materials.

    • It is imperative not to mix halogenated organic waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[11][12]

  • Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2][13]

    • Do not pour this chemical down the drain or dispose of it in regular trash.[1][14]

  • Empty Container Disposal:

    • If the original container of this compound is now empty, it must be managed appropriately.

    • If the chemical is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[13][9] The rinsate must be collected and disposed of as hazardous waste.[9]

    • For non-acutely hazardous waste, ensure the container is as empty as possible.[13]

    • Deface or remove all hazardous material labels from the empty container before disposing of it as regular trash.[13]

References

Personal protective equipment for handling Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS No. 517870-15-4)[1]. Given the absence of a comprehensive Safety Data Sheet (SDS), the following recommendations are based on available hazard information for this compound and structurally related isoxazole derivatives.[2] It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols.

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4][6][7]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[3][4][6][7]

Signal Word: Warning[3][5][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times.[2][8] A face shield should be worn when there is a risk of splashes.[2][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Double gloving is advised, with one cuff under the lab coat and one over.[10][11] Gloves should be inspected before use and changed frequently, especially if contaminated.[10][12][13]
Body Protection Laboratory CoatA full-length, buttoned lab coat made of low-permeability fabric is mandatory to protect skin and clothing.[2][11]
Respiratory Protection NIOSH-approved RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][14] If a fume hood is not available or insufficient, a NIOSH-approved respirator is necessary.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[2][8][12]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[2][14]

Handling Procedures:

  • Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent bench paper.[8][15]

  • Weighing: If weighing the solid, do so within the fume hood. Use a weigh boat to minimize spills.[15] Keep the container closed as much as possible.[15]

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[2]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12][14] Do not eat, drink, or apply cosmetics in the laboratory.[11][12]

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[2][14][16][17]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][16] Recommended storage temperature is between 2-8°C.[5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.[18]

Waste Segregation:

  • Halogenated Waste: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[18][19]

  • Separate Waste Streams: Do not mix halogenated waste with non-halogenated organic solvents.[20][21] The disposal of mixed waste is significantly more costly and complex.[21][22]

Disposal Protocol:

  • Collect all solid and liquid waste containing this compound in a compatible, sealed container.

  • Clearly label the container with "Hazardous Waste" and the chemical name.[19]

  • Do not dispose of this chemical down the drain.[2][16][20]

  • Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][3][16]

Experimental Workflow and Risk Assessment

The following diagrams illustrate the general procedures for safe handling and risk assessment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handling1 Weigh Compound in Fume Hood prep2->handling1 handling2 Prepare Solution handling1->handling2 cleanup1 Decontaminate Work Surface handling2->cleanup1 cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via Licensed Service cleanup2->cleanup3 storage1 Store in Sealed Container storage2 Store in Cool, Dry, Ventilated Area storage1->storage2 cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound h_swallow Harmful if Swallowed compound->h_swallow h_skin Skin Irritation compound->h_skin h_eye Eye Irritation compound->h_eye h_inhale Respiratory Irritation compound->h_inhale c_ppe Mandatory PPE h_swallow->c_ppe c_hood Use of Fume Hood h_swallow->c_hood c_disposal Proper Disposal h_swallow->c_disposal c_storage Secure Storage h_swallow->c_storage h_skin->c_ppe h_skin->c_hood h_skin->c_disposal h_skin->c_storage h_eye->c_ppe h_eye->c_hood h_eye->c_disposal h_eye->c_storage h_inhale->c_ppe h_inhale->c_hood h_inhale->c_disposal h_inhale->c_storage

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.